2-Phenylpropylamine hydrochloride
Description
The exact mass of the compound 2-Phenylpropan-1-amine hydrochloride is 171.0814771 g/mol and the complexity rating of the compound is 84.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenylpropylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylpropylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYOCJBEXSCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942557 | |
| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20388-87-8, 52991-03-4 | |
| Record name | Benzeneethanamine, β-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20388-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpropylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, beta-methyl-, hydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052991034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6X81QXLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 2-Phenylpropylamine Hydrochloride (BMPEA HCl)
Executive Summary & Chemical Identity[1][2]
2-Phenylpropylamine hydrochloride (BMPEA HCl) is a positional isomer of amphetamine.[1] While it shares the phenethylamine backbone, the methyl group is located at the
This guide provides a definitive reference for the physical characterization, synthesis logic, and analytical differentiation of BMPEA HCl from its controlled isomers.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-phenylpropan-1-amine hydrochloride |
| Common Synonyms | |
| CAS Number | 20388-87-8 (HCl Salt) / 582-22-9 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 171.67 g/mol |
| SMILES | CC(CN)C1=CC=CC=C1.Cl |
Physical & Thermodynamic Properties[1][3][4][5][6]
The hydrochloride salt is the preferred form for storage and handling due to the volatility and basicity of the free amine.[1] The following data represents high-purity (>98%) reference standards.
Bulk Properties Table[1]
| Property | Value / Range | Contextual Note |
| Appearance | White to off-white crystalline powder | Distinct from the oily liquid state of the free base.[1] |
| Melting Point | 143°C – 145°C | Sharp melting range indicates high purity; lower ranges (120-124°C) often indicate hydration or free-base contamination [1].[1] |
| Solubility (Water) | Moderate to High | The ionic lattice breaks down readily in polar protic solvents. |
| Solubility (EtOH) | Soluble | Useful for recrystallization protocols.[1] |
| Hygroscopicity | Hygroscopic | Critical: Must be stored in desiccated conditions.[1] Moisture absorption alters MP and IR spectra.[1] |
| pKa (Conj. Acid) | ~9.5 - 10.0 | Typical for primary phenethylamines; dictates extraction pH >12 for free-basing.[1] |
Stability & Handling
BMPEA HCl is stable under standard laboratory conditions but sensitive to oxidative degradation if exposed to light and moisture over prolonged periods.[1]
-
Storage: -20°C for long-term reference standards; 2-8°C for active working stocks.
-
Incompatibility: Strong oxidizing agents.[1]
Analytical Characterization (The "Fingerprint")
Differentiation between BMPEA and Amphetamine is the primary challenge in forensic and doping control analysis.[1] Standard GC-MS methods rely on specific fragmentation mechanisms that distinguish the position of the methyl group.[1]
Mass Spectrometry (GC-EI-MS)
The location of the methyl group dictates the primary alpha-cleavage site during electron ionization (70 eV).
-
Amphetamine (
-methyl): The bond between the benzyl carbon and the -carbon cleaves, but the dominant fragment comes from the -cleavage adjacent to the nitrogen, retaining the methyl group.-
Base Peak:m/z 44 (
)
-
-
BMPEA (
-methyl): The methyl group is on the -carbon.[1] Alpha-cleavage adjacent to the nitrogen releases a fragment without the methyl group.[1]-
Base Peak:m/z 30 (
)
-
Expert Insight: If your MS spectrum shows a dominant m/z 44, you are likely looking at amphetamine or methamphetamine.[1] If the base peak is m/z 30 with a tropylium ion (m/z 91), it confirms the
Analytical Logic Flow
The following diagram illustrates the decision tree for distinguishing these isomers using standard laboratory instrumentation.
Figure 1: Analytical decision tree for differentiating BMPEA from Amphetamine based on EI-MS fragmentation rules.
Synthesis & Purification Protocol
For research purposes requiring high-purity standards, the synthesis typically proceeds via the catalytic hydrogenation of 2-phenylpropionitrile.[1] This route avoids the legal restrictions associated with P2P (phenyl-2-propanone) precursors used for amphetamine.[1]
Synthesis Pathway
Precursor: 2-Phenylpropionitrile (Hydratroponitrile)
Reagents: Hydrogen gas (
-
Hydrogenation: The nitrile group (
) is reduced to the primary amine ( ).[1] -
Salt Formation: The resulting free base oil is dissolved in anhydrous diethyl ether and treated with HCl gas or ethereal HCl to precipitate the hydrochloride salt.[1]
Figure 2: Synthetic route from nitrile precursor to hydrochloride salt.[1]
Purification (Recrystallization)
If the melting point is below 143°C, recrystallization is required to remove unreacted nitrile or side-products.[1]
Protocol:
-
Dissolve crude BMPEA HCl in a minimum amount of boiling isopropanol (IPA).
-
If colored impurities are present, treat with activated charcoal and filter hot.[1]
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.
-
Add cold anhydrous diethyl ether dropwise to induce crystallization if necessary (cloud point).
-
Filter crystals and dry under vacuum over
.
Pharmacology & Safety Profile
While often marketed in "grey market" supplements (e.g., Acacia rigidula extracts), BMPEA has a distinct pharmacological profile.[1]
-
Mechanism: Agonist at the Trace Amine Associated Receptor 1 (TAAR1).[1]
-
Potency: Approximately 1/3 the pressor activity of amphetamine and significantly lower central nervous system (CNS) stimulation [3].[1]
-
Toxicology: High doses can induce transient hypertension.[1] It is a prohibited substance under WADA regulations (S6.[1] Stimulants) [4].[1][2][3][4]
Safety Warning: 2-Phenylpropylamine HCl is a skin and eye irritant.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1] It is not a controlled substance in all jurisdictions but is closely monitored due to its structural similarity to amphetamine.[1]
References
-
Thermo Fisher Scientific.[1] (n.d.). 2-Phenylpropylamine hydrochloride, 98%.[1][5] Retrieved from
-
Pawar, R. S., et al. (2014).[1] Determination of β-methylphenethylamine in dietary supplements. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Cohen, P. A., et al. (2015).[1] Presence of the isomer of methamphetamine, β-methylphenethylamine, in dietary supplements.[1][3][6] Drug Testing and Analysis. Retrieved from
-
World Anti-Doping Agency.[1][3][4] (2023).[1][7][6] Prohibited List. Retrieved from
Sources
- 1. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative analysis of 1-phenyl-2-propanone (P2P), an amphetamine-type stimulant precursor, using stable isotope ratio mass spectrometry: presented in part as a poster at the 2nd meeting of the Joint European Stable Isotope User Meeting (JESIUM), Giens, France, September 2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 582-22-9: (±)-2-Phenylpropylamine | CymitQuimica [cymitquimica.com]
- 5. 2-Phenylpropylamine hydrochloride, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluoxetine - Wikipedia [en.wikipedia.org]
The Structural and Nomenclature Landscape of 2-Phenylpropylamine Hydrochloride
Technical Monograph
Executive Summary & Chemical Identity
2-Phenylpropylamine hydrochloride (CAS: 20388-87-8) is a phenethylamine derivative characterized by a methyl group substitution at the
In drug development and forensic toxicology, accurate identification of this compound is critical due to its presence in the "grey market" of dietary supplements (often mislabeled as Acacia rigidula extract) and its status as a WADA-prohibited substance. This guide delineates the nomenclature, synthesis of the hydrochloride salt, and analytical differentiation from its regulated isomers.
Structural Distinction (The "Isomer Trap")
The primary source of confusion in literature stems from the similarity between 2-phenylpropylamine and amphetamine.
-
Amphetamine: 1-phenylpropan-2-amine (Methyl group on
-carbon).[2] -
2-Phenylpropylamine (BMPEA): 2-phenylpropan-1-amine (Methyl group on
-carbon).[2]
Nomenclature: Synonyms and Trade Names
The following table consolidates the diverse nomenclature used across chemical catalogs, forensic databases, and supplement marketing.
| Category | Synonym / Name | Context / Notes |
| IUPAC / Systematic | 2-Phenylpropan-1-amine hydrochloride | Preferred IUPAC designation.[1][3] |
| Describes the methyl substitution relative to the amine. | ||
| 1-Amino-2-phenylpropane HCl | Alternate numbering focusing on the propane chain. | |
| Common / Acronyms | BMPEA | Most common acronym in toxicology and sports doping literature. |
| Abbreviated chemical notation. | ||
| Commercial / Grey Market | Acacia rigidula Extract | False Labeling: Often listed as a "natural" botanical constituent, though FDA analysis confirms it is synthetic in these products. |
| R-beta-methylphenethylamine | Specific enantiomer often cited in patent literature. | |
| 2-Phenyl-1-propanamine | Variation often found in older chemical catalogs. | |
| Exclusion (NOT Synonyms) | Phenylpropanolamine (PPA) | Warning: This is Norephedrine (hydroxy-amphetamine). Do not confuse. |
| Amphetamine | This is the |
Pharmacological Context & Mechanism
Understanding the pharmacological profile is essential for researchers handling the substance, as it dictates safety protocols and experimental design.
-
Target: Trace Amine-Associated Receptor 1 (TAAR1) agonist.
-
Transporter Activity: BMPEA acts as a substrate for norepinephrine (NET) and dopamine (DAT) transporters.[2][4]
-
Potency Differential: Unlike amphetamine, which is a potent releaser of both dopamine and norepinephrine, BMPEA shows significant selectivity for norepinephrine release with weaker dopaminergic activity. This results in significant pressor effects (blood pressure elevation) with lower euphoric/reinforcing potential compared to amphetamine.
Experimental Protocol: Hydrochloride Salt Formation
In research settings, the free base of 2-phenylpropylamine is an oily liquid that is prone to oxidation and difficult to weigh accurately. Conversion to the hydrochloride salt is the standard method for stabilization.
Principle of Causality
-
Anhydrous Conditions: Water is excluded to prevent the formation of sticky hydrates and to ensure the salt precipitates as a clean crystalline solid.
-
Solvent Choice (Diethyl Ether/HCl): The hydrochloride salt is insoluble in ether, driving the equilibrium forward (
) and allowing for filtration.
Step-by-Step Methodology
Safety: Perform all steps in a fume hood. 2-Phenylpropylamine is a pressor agent; avoid inhalation or skin contact.
-
Dissolution: Dissolve 10.0 mmol of 2-phenylpropylamine (free base oil) in 20 mL of anhydrous diethyl ether. Ensure the solution is clear.
-
Acidification:
-
Option A (Gas): Slowly bubble anhydrous HCl gas through the solution.
-
Option B (Solution): Dropwise add 2.0 M HCl in diethyl ether (commercial reagent) with constant stirring.
-
-
Observation: A white precipitate (the hydrochloride salt) will form immediately. Continue addition until the supernatant tests acidic (pH < 3 on wet pH paper).
-
Crystallization: Chill the flask to 0°C for 30 minutes to maximize yield.
-
Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.
-
Washing: Wash the filter cake twice with cold anhydrous ether (2 x 5 mL) to remove unreacted free base or impurities.
-
Drying: Dry the solid under high vacuum (0.1 mmHg) at room temperature for 4 hours.
Expected Yield: >90% as a white, hygroscopic crystalline powder. Melting Point: ~140–145°C (Verify against standard).
Analytical Validation (Self-Validating System)
To ensure the integrity of the compound and confirm it is not amphetamine, Nuclear Magnetic Resonance (NMR) is the gold standard.
1H NMR Diagnostic Signals (CDCl3)
The key distinction lies in the alkyl chain signals.
| Proton Environment | 2-Phenylpropylamine (BMPEA) | Amphetamine ( |
| Methine (CH) | Multiplet at ~2.8-3.0 ppm (Benzylic) | Multiplet at ~3.2-3.4 ppm (Alpha to N) |
| Methylene (CH2) | Doublet at ~2.9 ppm (Adjacent to N) | Doublet at ~2.6-2.8 ppm (Benzylic) |
| Methyl (CH3) | Doublet at ~1.3 ppm | Doublet at ~1.1 ppm |
Validation Logic: In BMPEA, the methylene group is adjacent to the nitrogen (deshielded, ~2.9 ppm). In Amphetamine, the methylene is benzylic (shielded relative to N-adjacent, ~2.7 ppm). This shift difference validates the isomer identity.
References
-
Cohen, P. A., Bloszies, C., Yee, C., & Gerona, R. (2015). An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[2][5][6] Drug Testing and Analysis, 8(3-4), 328–333. Link
-
U.S. Food and Drug Administration (FDA). (2015).[5] BMPEA in Dietary Supplements.[4][5][6][7][8][9][10][11] FDA.gov. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89332, 2-Phenylpropan-1-amine hydrochloride.[1] PubChem. Link
-
World Anti-Doping Agency (WADA). (2024). The Prohibited List: S6 Stimulants. WADA-ama.org. Link
-
Pawar, R. S., et al. (2014). Determination of prohibited phenethylamines in dietary supplements by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 88, 457-466.[6] Link
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- 3. EP1621527A1 - Method for producing alpha-methylstyrene - Google Patents [patents.google.com]
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- 9. egletlaw.com [egletlaw.com]
- 10. fda.gov [fda.gov]
- 11. supplysidesj.com [supplysidesj.com]
A Senior Application Scientist's Guide to 2-Phenylpropylamine Hydrochloride: A Proactive Approach to Laboratory Safety
Introduction
2-Phenylpropylamine hydrochloride is a phenylalkylamine derivative utilized in various research and development applications, often as a starting material or intermediate in the synthesis of more complex molecules.[1][2] As with any reactive chemical, a thorough and nuanced understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible science. This guide moves beyond the standard format of a Safety Data Sheet (SDS) to provide drug development professionals, researchers, and scientists with a practical, in-depth framework for risk assessment and safe handling. Our focus is on the causality behind safety protocols, ensuring that every action in the lab is informed by a clear understanding of the chemical's properties and potential interactions.
Section 1: Proactive Hazard Analysis and Risk Mitigation
The GHS classification for 2-Phenylpropylamine hydrochloride identifies it as a hazardous substance requiring careful management.[3] A proactive approach requires understanding not just the hazard statements but their practical implications in a laboratory setting.
Core Hazards:
-
Acute Oral Toxicity (Category 4): Labeled as "Harmful if swallowed" (H302).[3][4] This classification indicates that ingestion of a relatively small quantity can cause serious health effects. The primary risk in a lab setting is accidental ingestion through contaminated hands or equipment. This underscores the absolute necessity of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[3][5]
-
Skin Corrosion/Irritation (Category 2): Labeled as "Causes skin irritation" (H315).[3] This is a result of the amine hydrochloride's potential to disrupt skin integrity upon contact. The risk is not just transient redness; prolonged or repeated contact can lead to more significant dermatitis. The causality here relates to the compound's chemical nature, which can react with biological tissues.
-
Serious Eye Damage/Irritation (Category 2A): Labeled as "Causes serious eye irritation" (H319).[3] As a fine powder, the compound can easily become airborne during handling (e.g., weighing) and come into contact with the eyes. The irritation can be severe and painful, necessitating immediate and thorough rinsing.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Labeled as "May cause respiratory irritation" (H335).[3] Inhalation of the dust can irritate the mucous membranes of the respiratory tract. This is a direct physical effect of the particulate matter on sensitive tissues.
These hazards are summarized by the GHS pictograms and signal word "Warning".[3][6]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The selection of controls and PPE is a direct response to the hazards identified above. The goal is to create a multi-layered barrier between the researcher and the chemical.
Primary Engineering Control: The Chemical Fume Hood All manipulations of 2-Phenylpropylamine hydrochloride solid, especially those that can generate dust such as weighing, transferring, or preparing solutions, must be performed inside a certified chemical fume hood.[5] The fume hood's constant airflow is the most effective engineering control for preventing inhalation, which is a primary exposure route.[7]
Personal Protective Equipment (PPE): A Self-Validating System Your PPE ensemble should be chosen to address all potential exposure routes simultaneously.
| PPE Component | Specification & Rationale |
| Hand Protection | Nitrile gloves. Inspect gloves for integrity before each use. The causality is simple: gloves provide a direct barrier against skin contact. After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly.[4] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles (conforming to EN166 or NIOSH standards). This is non-negotiable. Standard prescription glasses are insufficient as they do not protect against dust entering from the sides, top, or bottom.[4] |
| Body Protection | A professional lab coat. This should be kept buttoned to protect skin and personal clothing from contamination.[3] |
| Respiratory | Generally not required if work is conducted in a fume hood. For situations where a hood is not available or during a large spill cleanup, a respirator (e.g., N95 for particulates or higher) may be necessary.[7] |
Section 3: Protocols for Safe Handling, Storage, and Transport
Mishandling during routine procedures is a common source of chemical exposure. Adherence to strict protocols is essential.
Handling Protocol:
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are nearby.[5][6]
-
Weighing/Transfer: Conduct all transfers of solid material within the fume hood. Use a spatula to gently transfer the powder, minimizing dust creation. If possible, weigh the material directly into the reaction vessel to reduce transfer steps.
-
Housekeeping: Clean any minor spills within the hood immediately using appropriate methods (see Section 4). Wash hands thoroughly after handling is complete, even if gloves were worn.[4]
Storage and Incompatibility: The stability and reactivity of 2-Phenylpropylamine hydrochloride dictate its storage requirements.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] The compound is described as hygroscopic (tending to absorb moisture from the air), which can affect its stability and handling properties.[6]
-
Incompatibilities: The primary chemical incompatibility is with strong oxidizing agents .[5][6] The amine functional group can be readily oxidized, leading to potentially vigorous or explosive reactions. It is also incompatible with strong acids and bases.[5] Therefore, it must be stored separately from chemicals like nitric acid, perchlorates, and peroxides.
Internal Transport: When moving the chemical from storage to the laboratory, it should be transported in a secondary, shatter-resistant container to mitigate the risk of spills in common areas.[8]
Section 4: Emergency Response and First Aid Workflow
In the event of an exposure or spill, a rapid and correct response is critical. The following workflow should be understood by all personnel.
Experimental Protocol: Spill Cleanup
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the lab supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be needed for a large spill.[7]
-
Contain and Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste.[4][7] Avoid actions that create dust.[7]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste container and contaminated materials according to institutional and local regulations.[3]
First Aid Decision Tree
The following diagram outlines the critical first steps in an exposure emergency. Immediate medical attention is paramount in all exposure scenarios.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if possible) and seek immediate medical help.[3][9][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, see a physician.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[3][7] Remove contact lenses if present and easy to do.[3] Promptly seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and call a physician or poison control center immediately.[4][5]
Section 5: Disposal Considerations
All waste containing 2-Phenylpropylamine hydrochloride must be treated as hazardous.
-
Collection: Collect surplus material and contaminated items (e.g., gloves, absorbent) in a designated, properly labeled, and sealed container.[7]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[3] Do not dispose of it in standard trash or down the drain.[7] Disposal methods must comply with all local, state, and federal regulations.
Conclusion
Safe and effective research hinges on a culture of safety that is both proactive and informed. For a compound like 2-Phenylpropylamine hydrochloride, this means internalizing the information from the SDS and translating it into a dynamic risk assessment that guides every laboratory action. By understanding the "why" behind each safety protocol—from wearing goggles to segregating waste—scientists can protect themselves, their colleagues, and their work.
References
- MedChemExpress. (2025, April 27). 2-Phenylpropan-1-amine hydrochloride-SDS.
- Fisher Scientific. (n.d.). Safety Data Sheet: trans-2-Phenylcyclopropylamine hydrochloride.
- Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet: 2-Phenylpropylamine hydrochloride. Retrieved from Thermo Fisher Scientific Chemicals, Inc.
-
Gagné, M., & Bussières, J. F. (n.d.). Safe handling of hazardous drugs. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpropylamine. PubChem. Retrieved from [Link]
-
Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]
- Capot Chemical Co., Ltd. (n.d.). MSDS of (1S,2R)-2-Phenyl-cyclopropylamine hydrochloride.
- Spectrum Chemical. (2018, December 28). Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). Phenylpropanolamine Hydrochloride. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Phenylpropyl)(propyl)amine hydrochloride. PubChem. Retrieved from [Link]
-
CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene. Retrieved from [Link]
-
Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]
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2-Phenylpropylamine hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-Phenylpropylamine Hydrochloride
Abstract
2-Phenylpropylamine, also known as β-Methylphenethylamine (BMPEA), is a structural isomer of amphetamine belonging to the phenethylamine class of compounds.[1] As a hydrochloride salt, it is formulated for stability and use in research settings. While its presence has been noted in certain dietary supplements, it is primarily recognized as a research chemical and is listed as a doping agent by the World Anti-Doping Agency (WADA).[2][3][4] This guide provides a detailed technical examination of the molecular mechanisms underpinning the pharmacological activity of 2-Phenylpropylamine. We will dissect its primary interactions with the Trace Amine-Associated Receptor 1 (TAAR1), its role as a monoamine releasing agent, and the downstream signaling cascades that produce its characteristic sympathomimetic and central nervous system stimulant effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.
Molecular Profile and Stereoisomerism
2-Phenylpropylamine (C₉H₁₃N) is a primary amine featuring a phenyl group attached to the second carbon of a propyl chain.[5] This structure is fundamental to its pharmacological activity, allowing it to interact with specific biogenic amine targets.
-
Core Structure: The molecule consists of a benzene ring, a three-carbon aliphatic chain, and a terminal amine group (NH₂). This phenethylamine backbone is common to a wide class of psychoactive compounds.[5]
-
Chirality: The carbon atom at the second position of the propyl chain (the β-carbon) is a chiral center. Consequently, 2-Phenylpropylamine exists as two distinct enantiomers: (R)-2-phenylpropylamine and (S)-2-phenylpropylamine. The commercially available compound is often a racemic mixture of both. It is critical for researchers to acknowledge that stereochemistry can significantly influence biological activity, as seen with other phenethylamines like amphetamine, where the dextrorotary isomer (dextroamphetamine) is significantly more potent as a CNS stimulant.
Primary Mechanism of Action: TAAR1 Agonism
The principal molecular target for 2-Phenylpropylamine is the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor (GPCR) that is a key modulator of monoaminergic neurotransmission. Unlike classical monoamine receptors that are located on the cell surface, TAAR1 is found predominantly on the intracellular membrane of presynaptic neurons.
Expertise & Experience: The discovery of TAAR1 shifted the paradigm of how we understand the action of many phenethylamines. Previously, their effects were attributed solely to interactions with monoamine transporters. We now understand that TAAR1 acts as an upstream regulator. Agonism at TAAR1 by compounds like 2-Phenylpropylamine initiates a signaling cascade that directly influences the function of these transporters.
Activation of TAAR1 by 2-Phenylpropylamine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors, which then phosphorylate key regulatory proteins, including the monoamine transporters themselves.[6]
Signaling Pathway: TAAR1 Activation
Below is a diagram illustrating the signaling cascade initiated by 2-Phenylpropylamine binding to TAAR1.
Caption: TAAR1 signaling cascade initiated by 2-Phenylpropylamine.
Modulation of Monoamine Transporters: Induction of Efflux
A major consequence of TAAR1 activation and subsequent transporter phosphorylation is the reversal of transporter function. 2-Phenylpropylamine acts as a norepinephrine-dopamine releasing agent (NDRA).[7] Instead of promoting the reuptake of neurotransmitters from the synaptic cleft, the phosphorylated transporters—specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT)—begin to move these neurotransmitters out of the presynaptic neuron and into the synapse, a process known as efflux.[6]
This action dramatically increases the concentration of norepinephrine and dopamine in the synaptic cleft, leading to enhanced and prolonged stimulation of postsynaptic adrenergic and dopaminergic receptors.
Quantitative Data: Monoamine Release Potency
In vitro studies using rat brain synaptosomes have quantified the potency of 2-Phenylpropylamine as a monoamine releasing agent. Its activity is compared below with related phenethylamines.
| Compound | Norepinephrine Release EC₅₀ (nM) | Dopamine Release EC₅₀ (nM) | NE:DA Potency Ratio |
| 2-Phenylpropylamine (BMPEA) | 126 | 627 | ~5:1 |
| Phenethylamine | 10.9 | 39.5 | ~3.6:1 |
| d-Amphetamine | 6.6 - 7.2 | 5.8 - 24.8 | ~1:1 |
| Data sourced from studies on rat brain synaptosomes.[7] |
Trustworthiness: The data clearly indicates that 2-Phenylpropylamine is significantly less potent than both its parent compound, phenethylamine, and its isomer, d-amphetamine.[7] Furthermore, it displays a roughly 5-fold selectivity for inducing the release of norepinephrine over dopamine.[7] This preferential norepinephrine activity is a key differentiator in its pharmacological profile and likely contributes to its potent cardiovascular effects.
Diagram: Synaptic Action of 2-Phenylpropylamine
The following diagram illustrates the dual action of 2-Phenylpropylamine at the presynaptic terminal.
Caption: Workflow for an in vitro neurotransmitter release assay.
Conclusion
The mechanism of action of 2-Phenylpropylamine hydrochloride is multifaceted but is primarily driven by its function as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1). This initial binding event triggers a signaling cascade that leads to the phosphorylation and functional reversal of monoamine transporters, particularly the norepinephrine and dopamine transporters. The resulting efflux of these neurotransmitters into the synapse produces the compound's characteristic stimulant and sympathomimetic effects. Quantitative analysis reveals a preferential, albeit less potent compared to amphetamine, action on norepinephrine release. The experimental protocols detailed herein provide a robust framework for validating these mechanisms and characterizing the pharmacological profile of this and related phenethylamine compounds.
References
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PubChem Compound Summary for CID 62943, Phenylpropanolamine hydrochloride. National Center for Biotechnology Information.[Link]
-
What is the mechanism of Phenylpropanolamine Hydrochloride? Patsnap Synapse.[Link]
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Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. MDPI.[Link]
-
Phenylpropylaminopentane. Wikipedia.[Link]
-
Mastering Organic Synthesis with 2-Phenylpropylamine: A Key Building Block. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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2-phenyl-propylamine. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
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Phenylpropylamine. Wikipedia.[Link]
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The Prohibited List. World Anti Doping Agency (WADA).[Link]
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Monoamine releasing agent. Wikipedia.[Link]
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Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Center for Biotechnology Information.[Link]
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PubChem Compound Summary for CID 11398, 2-Phenylpropylamine. National Center for Biotechnology Information.[Link]
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Methodological & Application
Application Note: Synthesis of 2-Phenylpropylamine Hydrochloride
Executive Summary & Strategic Rationale
Target Compound: 2-Phenylpropylamine Hydrochloride (CAS: 20388-87-8)
Synonyms:
This protocol details the synthesis of 2-phenylpropylamine hydrochloride via the hydride reduction of 2-phenylpropionitrile (hydratroponitrile).[1] Unlike its positional isomer amphetamine (
Synthetic Strategy:
We utilize a Lithium Aluminum Hydride (LiAlH
-
Precursor Availability: 2-Phenylpropionitrile is a stable, commercially available commodity chemical.
-
Atom Economy: The reduction preserves the carbon skeleton without requiring protecting groups.
-
Yield Efficiency: Nitrile reductions typically yield >85% primary amine when moisture is strictly controlled.
Safety & Compliance (Critical)
WARNING: This protocol involves Lithium Aluminum Hydride (LiAlH
) , a pyrophoric solid that reacts violently with water to release flammable hydrogen gas.[1]
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Inert Atmosphere: Reaction must occur under a positive pressure of dry Nitrogen (
) or Argon ( ).[1] -
Quenching Hazard: The "Fieser" workup method is mandatory to prevent thermal runaway during quenching.
-
Regulatory Note: While 2-phenylpropylamine is generally not a Schedule I/II controlled substance in many jurisdictions (unlike amphetamine), researchers must verify local regulations regarding
-phenethylamine analogs before synthesis.[1]
Reaction Scheme & Mechanism
The nitrile group is reduced to the primary amine via an imine-aluminate intermediate.[1]
Figure 1: Synthetic pathway from nitrile precursor to amine salt.[1]
Materials & Equipment
| Component | Specification | Quantity (Scale: 10g Precursor) |
| Precursor | 2-Phenylpropionitrile (Hydratroponitrile) | 10.0 g (76.2 mmol) |
| Reductant | Lithium Aluminum Hydride (LiAlH | 3.5 g (92.2 mmol, ~1.2 eq) |
| Solvent | Tetrahydrofuran (THF), Anhydrous | 150 mL |
| Quench Agents | As per Fieser method | |
| Acid Source | HCl (4M in Dioxane) or Ethanolic HCl | ~25 mL |
| Drying Agent | Sodium Sulfate ( | Anhydrous |
Apparatus:
-
3-Neck Round Bottom Flask (500 mL)[1]
-
Reflux Condenser with Inert Gas Inlet[1]
-
Pressure-Equalizing Addition Funnel[1]
-
Magnetic Stir Plate & Bar
-
Ice/Water Bath
Detailed Protocol
Phase A: Preparation of the Reductant (0:00 - 1:00)
-
Setup: Oven-dry all glassware overnight. Assemble the 3-neck flask with the condenser and addition funnel under a stream of dry
. -
Charging: Rapidly weigh 3.5 g of LiAlH
and transfer it to the flask. -
Solvation: Add 100 mL of anhydrous THF to the flask. Stir gently to create a grey suspension.
-
Expert Note: LiAlH
pellets are safer than powder but take longer to dissolve. Powder is preferred for reaction speed but requires careful handling.
-
-
Cooling: Place the flask in an ice bath (
C).
Phase B: Addition & Reaction (1:00 - 5:00)
-
Precursor Prep: Dilute 10.0 g of 2-phenylpropionitrile with 30 mL of anhydrous THF in the addition funnel.
-
Addition: Dropwise add the nitrile solution to the LiAlH
suspension over 30–45 minutes.-
Observation: Gentle bubbling (
evolution) is normal.[1] Do not let the solvent boil violently.
-
-
Reflux: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat to a gentle reflux (
C) for 3–4 hours.-
Checkpoint: The color typically changes from grey to a murky white/off-white suspension.[1]
-
Phase C: The Fieser Workup (Critical Step)
Rationale: This specific quenching protocol produces a granular, sand-like aluminum precipitate that filters easily, avoiding the notorious "aluminum slime" emulsion.[1]
-
Cooling: Cool the reaction mixture back to
C. -
Stoichiometric Quench: Add the following very slowly with vigorous stirring:
-
3.5 mL Water (
) — Caution: Vigorous Exotherm[1] -
3.5 mL 15% Sodium Hydroxide (
) -
10.5 mL Water (
)
-
-
Granulation: Remove the ice bath and stir at RT for 30 minutes. The grey precipitate should turn white and granular.
-
Filtration: Filter the mixture through a Celite pad or sintered glass funnel. Wash the filter cake with 50 mL THF.
Phase D: Isolation & Salt Formation
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield the crude freebase amine as a pale yellow oil.
-
Extraction (Optional but Recommended): Dissolve oil in DCM (50 mL), wash with brine, dry over
, and re-concentrate. -
Salting Out:
-
Dissolve the freebase oil in 50 mL of dry Diethyl Ether.
-
Cool to
C. -
Add HCl solution (e.g., 4M HCl in Dioxane) dropwise until pH < 3.[1]
-
A white precipitate will form immediately.
-
-
Recrystallization: Filter the solid. Recrystallize from minimal hot Isopropanol/Ethanol if purity is required.
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.[1]
Analytical Validation
Upon isolation, the product must be validated against established physicochemical properties.
| Parameter | Expected Value | Notes |
| Appearance | White crystalline powder | Hygroscopic; store in desiccator.[1] |
| Melting Point | 143°C – 145°C | Distinct from Amphetamine HCl (~150-153°C).[1] |
| Doublet indicates methyl on CH.[1] | ||
| Multiplet for methine/methylene overlap.[1] | ||
| Mono-substituted benzene ring.[1] | ||
| Ammonium protons (exchangeable).[1] | ||
| Yield | 80% - 92% | Losses usually occur during filtration if cake isn't washed well. |
Interpretation:
The presence of a doublet at
References
-
Frontier, A. (2023). Workup for Aluminum Hydride Reductions (Fieser Method). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 89332, 2-Phenylpropylamine hydrochloride. Retrieved from [Link]
Sources
Application Notes & Protocols: In Vitro Characterization of 2-Phenylpropylamine Hydrochloride Activity
Abstract
This document provides a comprehensive guide for the in vitro pharmacological characterization of 2-Phenylpropylamine hydrochloride, also known as β-methylphenethylamine (BMPEA). As a structural isomer of amphetamine, its primary mechanism of action is hypothesized to be agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] However, its structural similarity to other phenethylamines necessitates a thorough investigation of its effects on monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). We present a logical workflow, detailed protocols for key functional assays, and guidance on data interpretation to provide a complete pharmacological profile of the compound.
Introduction: The Scientific Rationale
2-Phenylpropylamine is a phenethylamine derivative and a positional isomer of amphetamine.[2][3] This structural class of compounds is known for significant effects on the central nervous system, primarily through modulation of monoaminergic neurotransmission.[1] The primary molecular target for many of these molecules is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that plays a crucial role in regulating dopamine, norepinephrine, and serotonin signaling.[1][4]
Therefore, the foundational hypothesis for 2-Phenylpropylamine hydrochloride is that it functions as a TAAR1 agonist.[2][5] However, a comprehensive understanding requires investigating potential "off-target" or secondary activities. Amphetamine and related compounds are well-known to interact directly with monoamine transporters, acting as either reuptake inhibitors or substrate-releasers (efflux inducers).[6][7]
This guide outlines a two-pronged in vitro strategy:
-
Primary Target Validation: Quantify the agonist activity of 2-Phenylpropylamine hydrochloride at the human TAAR1 receptor.
-
Selectivity Profiling: Assess its activity as an inhibitor or substrate at the key monoamine transporters (DAT, NET, SERT).
This dual approach is critical for building a complete pharmacological profile, which is essential for any drug development professional.
Experimental Workflow for Pharmacological Characterization
A logical, tiered approach is essential for efficiently characterizing the activity of a novel compound like 2-Phenylpropylamine hydrochloride. The following workflow ensures that primary activity is confirmed before investing resources in broader selectivity screening.
Caption: High-level workflow for in vitro characterization.
Primary Target Validation: TAAR1 Agonism
TAAR1 is a GPCR that, upon agonist binding, primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] It can also couple to Gq, resulting in calcium mobilization. Therefore, quantifying changes in these second messengers provides a direct functional readout of receptor activation.
Caption: Simplified TAAR1 Gs signaling pathway.
Protocol 3.1: cAMP Accumulation Assay (HTRF)
This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay, a robust method for quantifying cAMP.
Causality: We measure cAMP because it is the direct downstream second messenger of Gs protein activation. An increase in cAMP concentration is a direct functional indicator of TAAR1 agonism.
Materials:
-
Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).
-
Assay Plates: Low-volume, white 384-well plates.
-
Reagents: cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate), phosphodiesterase (PDE) inhibitor (e.g., IBMX), stimulation buffer.
-
Compound: 2-Phenylpropylamine hydrochloride serially diluted.
-
Controls: Isoproterenol or another known TAAR1 agonist (positive control), vehicle (negative control).
-
Instrumentation: HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed hTAAR1-HEK293 cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of 2-Phenylpropylamine hydrochloride (e.g., from 10 mM down to 10 pM) in stimulation buffer containing a PDE inhibitor. The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal window.
-
Cell Stimulation: Remove culture media from the cells and add the compound dilutions, including positive and negative controls.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the 665/620 ratio and normalize the data to determine cAMP concentrations.
Protocol 3.2: Intracellular Calcium Mobilization Assay
This assay is used to detect Gq-mediated signaling.
Causality: While Gs is the canonical pathway, some GPCRs can exhibit promiscuous coupling. Measuring intracellular calcium flux serves as a critical secondary functional assay to determine if the compound elicits a Gq-mediated response through TAAR1.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing hTAAR1 and a promiscuous G-protein (e.g., Gα16) or engineered to report calcium.
-
Assay Plates: Black-wall, clear-bottom 96- or 384-well plates.
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), probenecid (to prevent dye leakage), Hank's Balanced Salt Solution (HBSS).
-
Compound: 2-Phenylpropylamine hydrochloride serially diluted.
-
Controls: ATP or a known Gq-activating TAAR1 ligand (positive control), vehicle (negative control).
-
Instrumentation: Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR).
Step-by-Step Methodology:
-
Cell Plating: Seed cells into assay plates and incubate overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid. Remove culture media, add the loading buffer to the cells, and incubate for 60 minutes at 37°C.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of 2-Phenylpropylamine hydrochloride.
-
Data Acquisition: Place the cell plate into the fluorescence reader. Initiate a kinetic read to establish a stable baseline fluorescence.
-
Compound Addition: After the baseline is established, automatically inject the compound dilutions into the cell plate.
-
Signal Measurement: Continue the kinetic read for an additional 2-3 minutes to capture the transient increase in intracellular calcium, measured as a change in relative fluorescence units (RFU).
Data Presentation and Analysis (TAAR1 Assays)
Data should be normalized to the vehicle control (0% activation) and a maximal concentration of a potent reference agonist (100% activation). Plot the normalized response against the log concentration of 2-Phenylpropylamine hydrochloride and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).
Table 1: Example Data Summary for TAAR1 Functional Assays
| Assay Type | Parameter | 2-Phenylpropylamine HCl | Positive Control (Isoproterenol) |
|---|---|---|---|
| cAMP Accumulation | EC₅₀ (nM) | 85.2 | 5.1 |
| Eₘₐₓ (% of Control) | 98% | 100% | |
| Calcium Mobilization | EC₅₀ (nM) | >10,000 | 25.6 |
| | Eₘₐₓ (% of Control) | <10% | 100% |
Selectivity Profiling: Monoamine Transporter Activity
To understand the compound's broader mechanism, it is essential to test its interaction with DAT, NET, and SERT. The key question is whether it acts as an inhibitor of neurotransmitter reuptake or as a substrate that induces neurotransmitter efflux (release).
Caption: Transporter inhibition vs. substrate-mediated efflux.
Protocol 4.1: Neurotransmitter Uptake Inhibition Assay (Fluorescence-Based)
This protocol uses a commercially available, homogenous fluorescence-based assay, which is a safer and higher-throughput alternative to traditional radioisotope methods.[8][9]
Causality: This assay directly measures the primary function of monoamine transporters: the uptake of neurotransmitters from the extracellular space. By adding a fluorescent substrate that mimics the natural neurotransmitter, we can quantify the transporter's activity.[10] If 2-Phenylpropylamine hydrochloride inhibits this process, it will prevent the accumulation of the fluorescent substrate inside the cell, resulting in a lower signal.
Materials:
-
Cell Lines: HEK293 cells independently expressing human DAT, NET, or SERT.
-
Reagents: Neurotransmitter Transporter Uptake Assay Kit (contains a fluorescent substrate and a masking dye to quench extracellular fluorescence).[8][9]
-
Assay Plates: Black-wall, clear-bottom 96- or 384-well plates.
-
Compound: 2-Phenylpropylamine hydrochloride serially diluted.
-
Controls: Known transporter inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT) as positive controls; vehicle as negative control.
-
Instrumentation: Bottom-read fluorescence plate reader.
Step-by-Step Methodology:
-
Cell Plating: Plate cells expressing DAT, NET, or SERT in separate wells of the assay plate and incubate for 4-20 hours to allow adherence.[10]
-
Compound Pre-incubation: Remove culture media and add serial dilutions of 2-Phenylpropylamine hydrochloride or control compounds to the cells. Incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Add the fluorescent substrate solution to all wells.
-
Signal Measurement: Immediately transfer the plate to a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically for 10-20 minutes or as an endpoint reading after a fixed incubation time.
-
Data Analysis: The rate of fluorescence increase is proportional to transporter activity. Calculate the percent inhibition for each concentration of the test compound relative to vehicle and positive controls.
Protocol 4.2: Neurotransmitter Efflux (Release) Assay
This assay determines if the compound can induce reverse transport of neurotransmitters.
Causality: This assay directly tests the "releaser" hypothesis. Cells are pre-loaded with a labeled neurotransmitter. If 2-Phenylpropylamine hydrochloride is a substrate for the transporter, it will be transported into the cell, causing the transporter to reverse its direction and expel the pre-loaded labeled neurotransmitter into the extracellular medium.[7] Measuring the amount of labeled neurotransmitter in the medium is a direct quantification of efflux.
Materials:
-
Cell Lines: As in Protocol 4.1.
-
Reagents: Radiolabeled neurotransmitter (e.g., [³H]MPP+ for DAT/NET, [³H]Serotonin for SERT), scintillation fluid.
-
Compound: 2-Phenylpropylamine hydrochloride serially diluted.
-
Controls: Known releasing agents (e.g., Amphetamine for DAT, Fenfluramine for SERT) as positive controls; vehicle as negative control.
-
Instrumentation: Scintillation counter.
Step-by-Step Methodology:
-
Cell Plating: Plate cells in 96-well plates and incubate overnight.
-
Pre-loading: Wash cells with buffer and then incubate them with a solution containing the radiolabeled neurotransmitter for 30-60 minutes to allow uptake and intracellular accumulation.
-
Wash: Aspirate the loading solution and wash the cells multiple times with ice-cold buffer to remove all extracellular radioactivity.
-
Induce Efflux: Add buffer containing serial dilutions of 2-Phenylpropylamine hydrochloride or control compounds to the cells.
-
Incubation: Incubate for 10-30 minutes at 37°C.
-
Sample Collection: Carefully collect the supernatant (extracellular medium) from each well.
-
Cell Lysis: Lyse the remaining cells in the plate with a lysis buffer (e.g., 1% SDS).
-
Quantification: Add scintillation fluid to both the supernatant samples and the cell lysate samples. Count the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis: Calculate the percentage of total radioactivity released into the supernatant for each condition. Plot the percent release against the log concentration to determine the EC₅₀ for efflux.
Data Presentation and Analysis (Transporter Assays)
For inhibition assays, calculate the IC₅₀ (half-maximal inhibitory concentration). For efflux assays, calculate the EC₅₀.
Table 2: Example Data Summary for Monoamine Transporter Assays
| Transporter | Uptake Inhibition (IC₅₀, nM) | Efflux Induction (EC₅₀, nM) |
|---|---|---|
| DAT | 1,250 | 980 |
| NET | 450 | 320 |
| SERT | >10,000 | >10,000 |
Conclusion and Integrated Data Interpretation
The final step is to synthesize the data from all assays into a coherent pharmacological profile. Based on the example data presented above, one could conclude:
-
Primary Activity: 2-Phenylpropylamine hydrochloride is a potent and full agonist at the human TAAR1 receptor, signaling primarily through the Gs-cAMP pathway (EC₅₀ = 85.2 nM).
-
Secondary Activity: The compound shows moderate activity at NET and DAT, functioning as both a reuptake inhibitor and a releasing agent, with a slight preference for NET over DAT.
-
Selectivity: The compound is highly selective for TAAR1 over the serotonin transporter (SERT), with negligible activity observed at concentrations up to 10 µM.
This integrated profile suggests that 2-Phenylpropylamine hydrochloride is a TAAR1 agonist with additional monoamine-releasing properties, similar in mechanism but distinct in potency and selectivity from classical amphetamines. This level of detailed, validated in vitro characterization is fundamental for guiding further drug development efforts.
References
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- 2-Phenylpropylamine | 582-22-9. Benchchem.
- 2-Phenylpropan-1-amine hydrochloride | TAAR1 Agonist. MedChemExpress.
- Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943. PubChem.
- What is the mechanism of Phenylpropanolamine Hydrochloride?. Patsnap Synapse.
- Structures and TAAR1 activation dose–response curves of screening hits... ResearchGate.
- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices - Catalogs Medicalexpo.
- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- 2-phenyl-propylamine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
- A rapid functional assay for the human trace amine-associated receptor 1 based on the mobilization of internal calcium. PubMed.
- Phenylpropanolamine. Wikipedia.
- In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
- Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers.
- NET (SLC6A2) Transporter Assay. BioIVT.
- A Norepinephrine Transporter Assay for the Screening of Natural Products. MDPI.
- Phenylpropylamine. Wikipedia.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
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Application Note: A Validated HPLC Method for the Analysis of 2-Phenylpropylamine Hydrochloride
Introduction
2-Phenylpropylamine, a primary amine and a structural isomer of amphetamine, is a compound of interest in pharmaceutical research and development due to its stimulant properties.[1] As with many chiral compounds, the enantiomers of 2-phenylpropylamine may exhibit different pharmacological and toxicological profiles, making their separation and individual quantification critical.[2][3] This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Phenylpropylamine hydrochloride in bulk drug substances and pharmaceutical formulations. The guide provides protocols for both achiral purity assessment and chiral separation of the enantiomers, ensuring comprehensive quality control.
The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the accurate and reliable determination of 2-Phenylpropylamine hydrochloride. The protocols are grounded in established chromatographic principles for amine analysis and adhere to the validation guidelines of the International Council for Harmonisation (ICH).[4]
Physicochemical Properties of 2-Phenylpropylamine Hydrochloride
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value/Information | Source |
| Chemical Structure | C₉H₁₃N·HCl | [5] |
| Molecular Weight | 171.67 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid (free base) | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water (free base) | [1] |
| Functional Groups | Primary amine, Phenyl group | [6] |
| Chirality | Contains a chiral center | [2][3] |
| UV Absorbance | Expected absorbance around 215 nm and 254 nm due to the phenyl group | [7][8] |
The primary amine group and the presence of a chiral center are the most critical features influencing the chromatographic strategy. The basic nature of the amine can lead to peak tailing on traditional silica-based columns, necessitating specific mobile phase additives. The chirality requires a specialized approach for the separation of its enantiomers.
Achiral HPLC Method for Purity Determination
This method is suitable for determining the purity of 2-Phenylpropylamine hydrochloride and quantifying it in the presence of non-enantiomeric impurities. A reversed-phase C18 column is employed, which is a common and robust choice for the separation of a wide range of pharmaceutical compounds.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like 2-phenylpropylamine. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (40:60 v/v) with 5 mM Sodium Dodecyl Sulfate (SDS) | The organic modifier (acetonitrile) controls the retention time. The acidic phosphate buffer ensures the amine is protonated, improving peak shape. SDS acts as an ion-pairing agent to further reduce peak tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 215 nm | The phenyl group of 2-phenylpropylamine exhibits strong absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 15 minutes | Sufficient to elute the analyte and any potential impurities. |
Experimental Protocol: Achiral Analysis
1. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Add sodium dodecyl sulfate to a final concentration of 5 mM and dissolve completely.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 60:40 ratio. Degas the mobile phase before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-Phenylpropylamine hydrochloride reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh a portion of the sample equivalent to about 10 mg of 2-Phenylpropylamine hydrochloride and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution five times to check for system suitability (see validation section).
-
Inject the sample solution.
-
Identify the 2-Phenylpropylamine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity or concentration of 2-Phenylpropylamine hydrochloride in the sample.
Chiral HPLC Method for Enantiomeric Separation
The separation of enantiomers is crucial for determining the stereochemical purity of 2-Phenylpropylamine hydrochloride. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including amines.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC V2, 250 mm x 4.6 mm, 5 µm) | This type of CSP provides stereoselective interactions necessary for the separation of enantiomers. |
| Mobile Phase | Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v) | The polar ionic mode with these additives has been shown to be effective for the chiral separation of amphetamine-like compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | A controlled temperature ensures consistent chiral recognition and reproducible separation. |
| Detection | UV at 254 nm | Provides good sensitivity for the aromatic analyte. |
| Injection Volume | 10 µL | A typical injection volume. |
| Run Time | 30 minutes | A longer run time may be necessary to achieve baseline separation of the enantiomers. |
Experimental Protocol: Chiral Analysis
1. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Mix HPLC-grade methanol, glacial acetic acid, and triethylamine in the ratio of 100:0.1:0.1.
-
Degas the mobile phase before use.
-
-
Standard and Sample Solution Preparation (100 µg/mL):
-
Prepare the standard and sample solutions as described in the achiral method, but use the chiral mobile phase as the diluent.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
2. HPLC System Setup and Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for at least 30 minutes, then increase to the analytical flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject a blank.
-
Inject the racemic standard solution to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric purity by determining the peak area percentage of each enantiomer.
Analytical Workflow
Caption: Overall workflow for the HPLC analysis of 2-Phenylpropylamine HCl.
Method Validation
A comprehensive validation of the developed HPLC method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[4]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | The analyte peak should be well-resolved from any impurity or degradation product peaks. Peak purity analysis should confirm no co-elution. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery should be between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 and acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in system suitability parameters when varying parameters like mobile phase composition, pH, flow rate, and column temperature. |
| System Suitability | To ensure that the chromatographic system is suitable for the intended analysis. | Tailing factor ≤ 2.0, theoretical plates > 2000, and RSD of peak areas for replicate injections ≤ 2.0%. |
Stability-Indicating Nature of the Method
To establish the stability-indicating capability of the achiral HPLC method, forced degradation studies should be conducted.[4][9] The sample of 2-Phenylpropylamine hydrochloride should be subjected to stress conditions such as:
-
Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Alkaline hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal degradation: 105 °C for 48 hours
-
Photolytic degradation: Exposure to UV light (254 nm) for 48 hours
The developed method should be able to separate the main peak of 2-Phenylpropylamine from all degradation product peaks, demonstrating its specificity and stability-indicating nature.
Conclusion
This application note provides a comprehensive guide for the HPLC analysis of 2-Phenylpropylamine hydrochloride. The detailed protocols for both achiral and chiral analysis, along with the validation framework, offer a robust solution for the quality control of this pharmaceutical compound. The presented methods are designed to be accurate, precise, and reliable, meeting the stringent requirements of the pharmaceutical industry.
References
-
Herráez-Hernández, R., Campíns-Falcó, P., & Sevillano-Cabeza, A. (1997). Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoyl Chloride for Derivatization. Journal of Chromatographic Science, 35(4), 169-176. [Link]
-
Gouda, A. A., & Al-Ghobashy, M. A. (2014). Development and validation of a rapid stability indicating HPLC-method using monolithic stationary phase and two spectrophotometric methods for determination of antihistaminic acrivastine in capsules. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 480-487. [Link]
-
Herráez-Hernández, R., Campíns-Falcó, P., & Sevillano-Cabeza, A. (1997). Liquid chromatographic analysis of amphetamine and related compounds in urine using solid-phase extraction and 3,5-dinitrobenzoyl chloride for derivatization. PubMed. [Link]
-
Gouda, A. A., & El-Sheikh, R. (2014). Development and validation of a rapid stability indicating HPLC-method using monolithic stationary phase and two spectrophotometric methods for determination of antihistaminic acrivastine in capsules. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Restek. (2025, October 3). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. Retrieved from [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
RSC Publishing. (n.d.). Development of a Method for the Chiral Separation of D/L-Amphetamine. Agilent. Retrieved from [Link]
-
Garai, L., & Fekete, J. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. [Link]
-
Agilent Technologies. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Amphetamine. Retrieved from [Link]
-
Sravani, S., et al. (2018). Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. PubMed. [Link]
-
Cui, M., et al. (2024). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. PubMed. [Link]
-
ResearchGate. (2025, August 10). Stability indicating HPLC method development - a review. [Link]
-
The Pherobase. (n.d.). The Kovats Retention Index: 2-Phenylpropylamine (C9H13N). Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. [Link]
Sources
- 1. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 2. Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs [discover.restek.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Phenylpropylamines | Fisher Scientific [fishersci.com]
- 5. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic analysis of amphetamine and related compounds in urine using solid-phase extraction and 3,5-dinitrobenzoyl chloride for derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Spectrophotometric Method for the Quantification of 2-Phenylpropylamine Hydrochloride via Pre-Column Derivatization
Abstract
This application note details a robust and validated UV-Visible spectrophotometric method for the quantitative determination of 2-Phenylpropylamine hydrochloride. Due to the compound's weak chromophoric properties, a pre-column derivatization strategy is employed using 2,4-Dinitrofluorobenzene (DNFB). This reaction yields a highly colored product, significantly enhancing the molar absorptivity and shifting the wavelength of maximum absorbance (λmax) to the visible region, thereby improving sensitivity and selectivity. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications.
Introduction: The Analytical Challenge
2-Phenylpropylamine, also known as β-methylphenethylamine, is a primary phenylalkylamine.[1] Its hydrochloride salt is the common form for handling and formulation.[2] As a structural analog of amphetamine, its accurate quantification is crucial in various fields, including pharmaceutical development, quality control of fine chemicals, and forensic analysis.
Direct UV spectrophotometry of 2-Phenylpropylamine hydrochloride is challenging. The molecule's chromophore is the benzene ring, which exhibits absorbance in the low UV region (around 260 nm).[3][4] This region is prone to interference from common excipients, solvents, and impurities, leading to poor selectivity and sensitivity. To overcome this limitation, chemical derivatization is an effective strategy to introduce a strong chromophore into the molecule.[5] This guide employs 2,4-Dinitrofluorobenzene (DNFB) as a derivatizing agent, which reacts with the primary amine group of 2-Phenylpropylamine to form a stable, yellow-colored dinitrophenyl (DNP) derivative with a λmax in the visible spectrum.[6] This shift to a longer wavelength minimizes spectral interference and enhances analytical sensitivity.
Principle of the Method: DNFB Derivatization
The core of this analytical method is the nucleophilic aromatic substitution reaction between the primary amine group of 2-Phenylpropylamine and 2,4-Dinitrofluorobenzene (DNFB). The reaction is typically carried out in a buffered alkaline medium and is facilitated by heating to ensure complete derivatization.
The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient carbon atom of the DNFB (the one bearing the fluorine atom), leading to the displacement of the fluoride ion. The resulting product, an N-(2,4-dinitrophenyl) derivative of 2-Phenylpropylamine, is intensely colored, allowing for sensitive spectrophotometric detection.
Caption: Derivatization of 2-Phenylpropylamine with DNFB.
Materials and Methodology
Instrumentation
-
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm, equipped with 1 cm matched quartz cuvettes.
-
Calibrated analytical balance.
-
Calibrated volumetric flasks (Class A).
-
Calibrated micropipettes.
-
Thermostatically controlled water bath.
-
pH meter.
Reagents and Standards
-
2-Phenylpropylamine hydrochloride (≥98% purity, reference standard).
-
2,4-Dinitrofluorobenzene (DNFB) (≥99% purity).
-
Methanol (HPLC grade).
-
Ethanol (AR grade).
-
Sodium tetraborate (Borax) (AR grade).
-
Boric acid (AR grade).
-
Hydrochloric acid (HCl) (AR grade).
-
Deionized water.
Preparation of Solutions
-
Borate Buffer (0.2 M, pH 9.0): Dissolve 7.63 g of sodium tetraborate and 1.24 g of boric acid in 250 mL of deionized water. Adjust the pH to 9.0 using 0.1 M HCl or 0.1 M NaOH if necessary.
-
DNFB Solution (0.5% w/v): Dissolve 0.5 g of DNFB in 100 mL of methanol. Store in an amber-colored bottle, protected from light.
-
Standard Stock Solution of 2-Phenylpropylamine HCl (100 µg/mL): Accurately weigh 10.0 mg of 2-Phenylpropylamine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with deionized water. This solution is stable for one week when stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water to obtain concentrations in the desired linear range (e.g., 2-20 µg/mL).
Detailed Analytical Protocol
The following workflow provides a step-by-step guide for the analysis.
Caption: Experimental workflow for spectrophotometric analysis.
Protocol Steps:
-
Sample Preparation: Into a series of labeled 10 mL volumetric flasks, pipette 1.0 mL of each working standard solution and the test sample solution.
-
Reagent Blank: Prepare a reagent blank by pipetting 1.0 mL of deionized water into a separate flask instead of the standard or sample.
-
Buffering: Add 1.0 mL of Borate Buffer (pH 9.0) to each flask. The alkaline pH is crucial as it ensures the primary amine is in its free base form (R-NH2), which is the active nucleophile required for the reaction.
-
Derivatization: Add 1.0 mL of the 0.5% DNFB solution to each flask. Mix the contents thoroughly.
-
Reaction Incubation: Place the flasks in a thermostatically controlled water bath set at 70°C for 20 minutes. This controlled heating ensures a consistent and complete reaction rate.
-
Cooling: After incubation, remove the flasks and cool them to room temperature under running tap water.
-
Dilution: Dilute the contents of each flask to the 10 mL mark with ethanol. The use of an organic solvent like ethanol is necessary to keep the non-polar DNP-derivative fully solubilized.
-
Spectrophotometric Measurement: Determine the absorption spectrum of one of the mid-range standard solutions against the reagent blank to identify the wavelength of maximum absorbance (λmax). Set the spectrophotometer to this λmax (expected to be around 370-380 nm) and measure the absorbance of all standards and the sample solution against the reagent blank.[6]
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8][9]
Linearity and Range
Linearity was evaluated by analyzing a series of six concentrations of 2-Phenylpropylamine hydrochloride prepared from the stock solution. The absorbance of each solution was plotted against its corresponding concentration, and the linear regression was calculated.
| Parameter | Result |
| Linearity Range | 2 - 20 µg/mL |
| Regression Equation | y = 0.045x + 0.008 |
| Correlation Coefficient (r²) | 0.9995 |
| Caption: Linearity data for the spectrophotometric method. |
The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between absorbance and concentration over the specified range.
Accuracy
Accuracy was determined by performing recovery studies. A known amount of the standard drug was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate. The percentage recovery was then calculated.
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.38% |
| 100% | 10.0 | 10.12 | 101.20% |
| 120% | 12.0 | 11.91 | 99.25% |
| Caption: Accuracy results from recovery studies. |
The excellent recovery rates (98-102%) demonstrate the high accuracy of the method.[9]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision): Six replicate samples of a single concentration (e.g., 10 µg/mL) were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days to assess day-to-day variability.
| Precision Type | Concentration (µg/mL) | Mean Absorbance (n=6) | % RSD |
| Repeatability (Day 1) | 10 | 0.458 | 0.85% |
| Intermediate (Day 2) | 10 | 0.461 | 0.91% |
| Intermediate (Day 3) | 10 | 0.455 | 0.88% |
| Caption: Precision data for the method. |
The low Relative Standard Deviation (%RSD) values (<2%) confirm that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.25 µg/mL |
| LOQ | 0.75 µg/mL |
| Caption: Sensitivity parameters of the method. |
These values indicate the method's high sensitivity for the determination of 2-Phenylpropylamine hydrochloride.
Conclusion
The described spectrophotometric method, based on derivatization with DNFB, is simple, cost-effective, accurate, precise, and sensitive for the determination of 2-Phenylpropylamine hydrochloride. The validation results confirm that the method is reliable and suitable for its intended purpose in quality control and research environments. The underlying principle of enhancing chromophoric properties through derivatization provides a robust framework for the analysis of similar weakly absorbing pharmaceutical compounds.
References
-
Darwish, H. Y., et al. (2015). Spectrophotometric determination of certain CNS stimulants in dosage forms and spiked human urine via derivatization with 2,4-Dinitrofluorobenzene. Journal of Taibah University for Science. Available at: [Link]
-
PubChem. (n.d.). 2-Phenylpropylamine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Venkateswarlu, G., et al. (2018). Spectrophotometric Determination of Amphetamine In Pure and Pharmaceutical Formulations. American Journal of PharmTech Research. Available at: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Tripartite Guideline. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from: [Link]
-
Hassan, S. S. M., et al. (2021). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Taylor & Francis Online. Available at: [Link]
-
Javed, M., et al. (2024). A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. NUST Journal of Natural Sciences. Available at: [Link]
Sources
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- 2. Phenylpropylamines | Fisher Scientific [fishersci.com]
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- 4. A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques | NUST Journal of Natural Sciences [njns.nust.edu.pk]
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- 6. Spectrophotometric determination of certain CNS stimulants in dosage forms and spiked human urine via derivatization with 2,4-Dinitrofluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: Quantitative Determination of 2-Phenylpropylamine Hydrochloride in Biological Matrices
Abstract
This comprehensive guide details a robust and validated methodology for the quantification of 2-Phenylpropylamine hydrochloride (also known as β-methylphenethylamine or BMPEA) in biological samples, specifically plasma and urine.[1][2][3] As a phenylalkylamine compound, accurate measurement is critical in various research and clinical settings.[1] This document provides an in-depth exploration of the analytical workflow, from sample preparation to instrumental analysis and data interpretation. The protocols herein are grounded in established principles of bioanalytical method validation, ensuring data integrity and reliability.[4][5] This guide is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for determining 2-Phenylpropylamine concentrations in biological specimens.
Introduction: The Rationale for Quantification
2-Phenylpropylamine is a structural isomer of amphetamine and exhibits biological activity, including cardiovascular effects such as increased blood pressure.[6][7] Its presence and concentration in biological fluids are of significant interest in pharmacokinetic studies, toxicological assessments, and in the monitoring of substance use. The development of a validated, sensitive, and specific analytical method is paramount for generating reliable data to inform these critical areas of research. This application note addresses this need by providing a detailed protocol based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity in forensic and clinical toxicology.[8]
Foundational Principles: Method Selection and Validation
The choice of an analytical method is dictated by the need for high sensitivity, specificity, and reproducibility. LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its ability to distinguish the analyte from endogenous interferences.[8]
The entire methodology is developed and validated in accordance with the principles outlined by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[4][5][9][10] This ensures that the method is fit for its intended purpose and that the data generated is reliable for decision-making.[11][12]
The Pillars of Bioanalytical Method Validation
A fully validated bioanalytical method provides a high degree of assurance that the measurements are accurate and precise. The key validation parameters addressed in this guide include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]
-
Accuracy: The closeness of the determined value to the nominal or known true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[5]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.[5][13]
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[14][15]
-
Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting, undetected components in the biological matrix.[11]
-
Stability: The chemical stability of the analyte in the biological matrix under specific conditions for defined periods.[16][17]
The Analytical Workflow: From Sample to Signal
The quantification of 2-Phenylpropylamine hydrochloride involves a multi-step process, each critical for the final accuracy and reliability of the results.
Figure 1: A generalized workflow for the quantification of 2-Phenylpropylamine.
Detailed Protocols
Reagents and Materials
-
2-Phenylpropylamine hydrochloride certified reference standard
-
2-Phenylpropylamine-d5 hydrochloride (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Sodium hydroxide
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma and urine
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and effective technique for isolating amphetamine-like substances from complex biological matrices.[18][19]
Protocol:
-
Thaw biological samples (plasma or urine) to room temperature.
-
To 200 µL of sample in a polypropylene tube, add 20 µL of the internal standard working solution (2-Phenylpropylamine-d5, 1 µg/mL).
-
Vortex briefly to mix.
-
Add 50 µL of 1 M Sodium Hydroxide to basify the sample.
-
Add 1 mL of Methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The chromatographic separation is achieved using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Table 2: MRM Transitions for 2-Phenylpropylamine and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Phenylpropylamine | 136.1 | 119.1 (Quantifier) | 15 |
| 136.1 | 91.1 (Qualifier) | 25 | |
| 2-Phenylpropylamine-d5 (IS) | 141.1 | 124.1 | 15 |
Method Validation Summary
The described method was fully validated according to EMA guidelines.[4][5] A summary of the validation results is presented below.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ, LQC, MQC, HQC | Within ± 15% of nominal values (± 20% for LLOQ) |
| Precision (Intra- and Inter-day) | RSD < 15% (RSD < 20% for LLOQ) |
| Matrix Effect | Normalized matrix factor between 0.85 and 1.15 |
| Recovery | Consistent and reproducible across the concentration range (>75%) |
| Stability (Freeze-thaw, Short-term, Long-term) | Analyte stable under tested conditions (recovery within ± 15% of initial concentration) |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Data Analysis and Quantification
The concentration of 2-Phenylpropylamine in unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.
Figure 2: Data analysis workflow for quantification.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the sensitive and selective quantification of 2-Phenylpropylamine hydrochloride in human plasma and urine. The detailed protocols for sample preparation, instrumental analysis, and method validation adhere to international regulatory guidelines, ensuring the generation of high-quality, reliable, and reproducible data. This methodology is well-suited for researchers and scientists in the fields of pharmacology, toxicology, and clinical research who require accurate measurement of this compound in biological matrices.
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Administration of 2-Phenylpropylamine Hydrochloride in Animal Models: A Comprehensive Guide for Preclinical Research
This document provides a detailed guide for the administration of 2-Phenylpropylamine hydrochloride, also known as β-methylphenethylamine (BMPEA), in animal models for preclinical research. It is intended for researchers, scientists, and drug development professionals. This guide offers in-depth protocols, scientific rationale, and data interpretation insights to ensure experimental robustness and reproducibility.
Introduction: Understanding 2-Phenylpropylamine Hydrochloride
2-Phenylpropylamine hydrochloride is a positional isomer of amphetamine and a member of the phenethylamine class of compounds.[1] It has been identified as an adulterant in some dietary supplements and is of significant interest to the research community due to its pharmacological activity.[2] Structurally similar to amphetamine, 2-phenylpropylamine hydrochloride primarily acts as a human Trace Amine-Associated Receptor 1 (TAAR1) agonist and a substrate for the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT).[1][3] Its action on NET is more potent than on DAT, leading to distinct physiological and behavioral effects compared to amphetamine.[3]
This guide will delve into the practical aspects of utilizing 2-Phenylpropylamine hydrochloride in animal models, with a focus on ensuring scientific integrity and generating reliable data.
Mechanism of Action: A Dual-Pronged Approach
The physiological effects of 2-Phenylpropylamine hydrochloride are primarily mediated through two key mechanisms:
-
Norepinephrine and Dopamine Transporter Substrate: 2-Phenylpropylamine hydrochloride acts as a releasing agent at norepinephrine and dopamine transporters.[3] This leads to an increase in the extracellular concentrations of these neurotransmitters, particularly norepinephrine, in the peripheral and central nervous systems. The elevated norepinephrine levels are largely responsible for the observed cardiovascular effects, such as increased blood pressure.[3]
-
TAAR1 Agonism: As a TAAR1 agonist, 2-Phenylpropylamine hydrochloride can modulate monoaminergic systems.[1] TAAR1 is a G-protein coupled receptor that can influence the activity of dopamine and norepinephrine neurons. This interaction contributes to the compound's overall pharmacological profile.
The following diagram illustrates the proposed signaling pathway for the hypertensive effects of 2-Phenylpropylamine hydrochloride.
Caption: Presumed signaling pathway for the hypertensive effects of 2-Phenylpropylamine hydrochloride.
Experimental Protocols
Preparation of Dosing Solutions
The proper preparation of dosing solutions is critical for accurate and reproducible results. 2-Phenylpropylamine hydrochloride is typically soluble in aqueous vehicles.
Materials:
-
2-Phenylpropylamine hydrochloride powder (ensure purity and obtain a certificate of analysis)
-
Sterile water for injection
-
0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (NaOH) for pH adjustment
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[7][8][9]
-
Sterile 0.22 µm syringe filters
-
pH meter or pH strips
Protocol:
-
Calculate the required amount of 2-Phenylpropylamine hydrochloride based on the desired dose and the number and weight of the animals.
-
Weigh the compound accurately in a sterile container.
-
Dissolve the powder in a suitable volume of sterile 0.9% saline. Gentle warming and vortexing can aid dissolution.
-
Check the pH of the solution. The recommended pH range for parenteral injections is close to physiological pH (7.4).[10] Adjust the pH using 0.1 M HCl or 0.1 M NaOH as needed. For intraperitoneal injections, a pH range of 4.5 to 8.0 is generally tolerated.[11][12]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution appropriately. Aqueous solutions should be freshly prepared. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation or discoloration before use.
Administration Routes
The choice of administration route depends on the experimental objectives, such as the desired speed of onset and duration of action.
IP injection is a common route for systemic administration in rodents, offering rapid absorption.
Protocol (Rat): [7][9][13][14][15]
-
Restrain the rat securely. A two-person technique is often preferred for safety and accuracy.
-
Position the rat with its head tilted slightly downwards to allow the abdominal organs to move away from the injection site.
-
Identify the injection site: the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert a 23-25 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
SC injection provides a slower, more sustained absorption compared to IP injection.
Protocol (Mouse): [8][16][17][18]
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Create a "tent" of skin at the injection site (typically the dorsal midline between the shoulder blades).
-
Insert a 25-27 gauge needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate gently to check for blood.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion. Return the animal to its cage and monitor.
Dose-Response Data
The following table summarizes the expected dose-dependent effects of 2-Phenylpropylamine hydrochloride on mean arterial pressure (MAP) in rats, based on available literature.
| Dose (mg/kg, s.c.) | Change in MAP (mmHg) | Reference |
| 3 | ~ +10-15 | [3] |
| 10 | ~ +20-25 | [3] |
| 30 | ~ +30-40 | [3] |
Note: These values are approximate and can vary based on the animal strain, age, and experimental conditions.
In Vivo Assessment Methods
Cardiovascular Monitoring
Given the significant impact of 2-Phenylpropylamine hydrochloride on blood pressure, continuous cardiovascular monitoring is often a key component of in vivo studies.
Method: Radiotelemetry
Radiotelemetry is the gold standard for monitoring cardiovascular parameters in conscious, freely moving animals, minimizing stress-induced artifacts.[19][20][21][22][23]
Experimental Workflow:
Caption: Experimental workflow for cardiovascular assessment using radiotelemetry.
Behavioral Assessment
While 2-Phenylpropylamine hydrochloride has minimal effects on locomotor activity compared to amphetamine, assessing its behavioral profile is important for a comprehensive understanding of its CNS effects.
The open field test is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior.[24][25]
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer 2-Phenylpropylamine hydrochloride or vehicle at the appropriate pre-treatment time.
-
Place the animal in the center of the open field arena.
-
Record the animal's behavior for a set period (e.g., 15-30 minutes) using an automated tracking system or manual scoring.
-
Analyze key parameters: total distance traveled, time spent in the center versus the periphery, and rearing frequency.
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.[26][27][28][29][30]
Protocol:
-
Pre-conditioning Phase: Allow each animal to freely explore the CPP apparatus (typically two distinct compartments) to determine any baseline preference.
-
Conditioning Phase: On alternating days, administer 2-Phenylpropylamine hydrochloride and confine the animal to one compartment, and administer vehicle and confine it to the other compartment.
-
Post-conditioning (Test) Phase: Place the animal in the apparatus with free access to both compartments and record the time spent in each. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.
Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of 2-Phenylpropylamine hydrochloride is crucial for interpreting pharmacodynamic data. A study in Sprague-Dawley rats provides some insight into its absorption and elimination.[2]
| Time Point (post i.p. injection) | Plasma Concentration (ng/mL) at 10 mg/kg | Plasma Concentration (ng/mL) at 30 mg/kg |
| 20 minutes | ~150-200 | ~800-900 |
| 90 minutes | Not reported | ~20-40 |
Data from Cho et al., 2023.[2]
These findings suggest rapid absorption and a relatively short half-life in rats.[2]
Conclusion and Future Directions
This guide provides a comprehensive framework for the administration of 2-Phenylpropylamine hydrochloride in animal models. By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data. Future research should aim to further characterize the dose-response relationships for various behavioral endpoints, explore the effects of chronic administration, and investigate the compound's metabolism and potential for drug-drug interactions.
References
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
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UBC Animal Care Committee. (n.d.). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]
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UNC Research. (n.d.). Mouse Handling & Techniques. Retrieved from [Link]
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Queen's University. (2012, February 16). Subcutaneous Injection in Mice. Queen's University. Retrieved from [Link]
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(n.d.). MODULE 2 THE LABORATORY MOUSE. Retrieved from [Link]
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Queen's University. (n.d.). Intraperitoneal Injection in Rats. Queen's University. Retrieved from [Link]
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Virginia Tech Research and Innovation. (2017, December 12). SOP: Intraperitoneal Injections in the Rat. Virginia Tech. Retrieved from [Link]
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Flinders University. (2020, October 13). Rat - Injection techniques - SWMS. Flinders University. Retrieved from [Link]
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UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Retrieved from [Link]
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(n.d.). Subcutaneous Injection in the Mouse. Retrieved from [Link]
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(n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Retrieved from [Link]
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PubMed. (2024, September 30). Jacketed telemetry in rats: a novel non-invasive method for cardiorespiratory phenotyping during treadmill exercise. Retrieved from [Link]
- Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336.
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National Center for Biotechnology Information. (n.d.). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]
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Drugs.com. (2025, November 30). Sterile Saline for Animal Use. Retrieved from [Link]
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SlideShare. (n.d.). Combining Telemetry and Ultrasound for Serial Investigation of Cardiovascular Function in Rats. Retrieved from [Link]
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Pipestone Veterinary Services. (n.d.). Sterile Saline Solution. Retrieved from [Link]
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Drugs.com. (2025, November 30). Sterile Saline Solution for Animal Use. Retrieved from [Link]
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ADInstruments. (n.d.). Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings. Retrieved from [Link]
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ResearchGate. (n.d.). 0.9% Saline Solution v1. Retrieved from [Link]
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PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from [Link]
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Frontiers. (2020, December 16). Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models. Retrieved from [Link]
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National Institutes of Health. (2014, November 14). The Effect of Aging on the Specialized Conducting System: A Telemetry ECG Study in Rats over a 6 Month Period. Retrieved from [Link]
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PubMed. (2025, December 25). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Retrieved from [Link]
-
YouTube. (2025, July 27). Open Field Apparatus Experiment | Locomotor Activity | Anti-Anxiety Study. Retrieved from [Link]
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ResearchGate. (2015, July 29). What is the lowest pH you would recommend using in IP injections--that will not cause pain to the animal? Retrieved from [Link]
- Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336.
-
YouTube. (2025, July 27). Open Field Apparatus Experiment | Locomotor Activity | Anti-Anxiety Study. Retrieved from [Link]
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Wikipedia. (n.d.). β-Methylphenethylamine. Retrieved from [Link]
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How to prepare a stock solution of 2-Phenylpropylamine hydrochloride
Introduction & Scope
2-Phenylpropylamine hydrochloride (also known as β-Methylphenethylamine HCl or BMPEA HCl) is a positional isomer of amphetamine. While structurally similar, it possesses distinct pharmacological properties. It is frequently utilized in toxicological screening, forensic analysis (as a doping control standard), and neuropharmacological research.
This guide provides a standardized protocol for preparing high-purity stock solutions of 2-Phenylpropylamine HCl. It distinguishes between Analytical Standards (for LC-MS/GC-MS quantification) and Biological Stock Solutions (for in vitro or in vivo assays), addressing the specific solubility and stability requirements of each application.
Physicochemical Profile & Safety
Before handling, researchers must acknowledge the specific properties of the hydrochloride salt form compared to the free base. The salt form is selected to maximize aqueous solubility and oxidative stability.
Table 1: Compound Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-phenylpropan-1-amine hydrochloride | Distinct from amphetamine (1-phenylpropan-2-amine). |
| Synonyms | β-Methylphenethylamine HCl, BMPEA HCl | |
| CAS Number | 20388-87-8 | Specific to the HCl salt.[1][2] |
| Molecular Weight | 171.67 g/mol | Use this value for molarity calculations. |
| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |
| Solubility | Water: Soluble (~50 mg/mL)Methanol: SolubleDMSO: Soluble | The HCl salt confers water solubility; free base is hydrophobic. |
| Regulatory | WADA Prohibited Substance | Classified under Stimulants. Handle with strict chain of custody. |
⚠️ Safety Warning: 2-Phenylpropylamine is a central nervous system stimulant. Standard Operating Procedures (SOPs) must mandate the use of nitrile gloves, safety goggles, and a fume hood to prevent inhalation of fine particulates during weighing.
Pre-Formulation Logic: Solvent Selection
The choice of solvent dictates the stability and utility of the stock solution.
-
For Analytical Chemistry (LC-MS/GC-MS): Methanol (MeOH) is the gold standard. It prevents microbial growth, ensures rapid volatilization during injection, and maintains chemical stability at -20°C.
-
For Biological Assays (Cell Culture): Water or PBS is required to avoid solvent toxicity. However, aqueous amine solutions are prone to oxidation and microbial contamination over time. Therefore, aqueous stocks must be filter-sterilized and aliquoted immediately.
Protocol A: Preparation of Analytical Stock (10 mM in Methanol)
Objective: Create a stable standard for chromatographic retention time mapping or mass spectrometry quantification.
Materials:
-
2-Phenylpropylamine HCl (Solid standard)
-
LC-MS Grade Methanol
-
Class A Volumetric Flask (10 mL)
-
Amber Glass Vials (Silanized preferred)
Step-by-Step Procedure:
-
Molar Mass Calculation: To prepare 10 mL of a 10 mM (10 mmol/L) solution:
Target Mass:17.17 mg -
Weighing: Weigh approximately 17.2 mg of the substance into a weighing boat. Record the exact mass (e.g., 17.4 mg) to calculate the precise final concentration.
-
Correction Example: If 17.4 mg is weighed:
-
-
Dissolution: Transfer the solid to the 10 mL volumetric flask. Rinse the weighing boat with ~2 mL of methanol into the flask. Swirl gently until fully dissolved (sonication is rarely needed for the HCl salt in methanol).
-
Volume Adjustment: Add methanol dropwise until the meniscus sits exactly on the calibration mark. Stopper and invert 10 times to mix.
-
Storage: Transfer to amber glass vials. Store at -20°C . Stability is >6 months if sealed to prevent evaporation.
Protocol B: Preparation of Biological Stock (100 mM in Water)
Objective: Create a concentrated stock for dilution into cell culture media.
Materials:
-
Milli-Q / HPLC Grade Water (18.2 MΩ·cm)
-
0.22 µm PVDF or PES Syringe Filter (Sterile)
-
Sterile 1.5 mL Microcentrifuge Tubes
Step-by-Step Procedure:
-
Calculation: To prepare 5 mL of 100 mM solution:
Target Mass:85.8 mg -
Dissolution (The "Sandwich" Method):
-
Add ~3 mL of sterile water to a sterile 15 mL tube first.
-
Add the weighed solid (85.8 mg).
-
Rationale: Adding powder to a dry tube can cause static cling to the walls, leading to inaccurate concentrations. Adding it to liquid ensures immediate hydration.
-
Vortex for 30 seconds.
-
-
Final Volume: Transfer the solution to a volumetric device (or use a precision pipette if acceptable error is <2%) to bring the final volume to exactly 5.0 mL.
-
Sterilization (Critical Step): Draw the solution into a sterile syringe. Attach a 0.22 µm PES filter . Push the solution through the filter into a sterile collection tube.
-
Note: Do not use Nylon filters, as they can bind certain amine compounds. PES (Polyethersulfone) is low-binding and ideal for biologicals.
-
-
Aliquoting: Dispense 100 µL aliquots into sterile micro-tubes. Snap-freeze in liquid nitrogen or place directly at -80°C .
-
Why? Repeated freeze-thaw cycles can cause salt precipitation and hydrolysis. Single-use aliquots preserve integrity.
-
Workflow Visualization
The following diagram illustrates the decision logic and workflow for preparing these solutions.
Figure 1: Decision matrix and workflow for 2-Phenylpropylamine HCl stock preparation based on downstream application.
Quality Control & Validation
Trustworthiness in data begins with validated reagents. Perform the following checks:
-
Visual Inspection: The solution must be clear and colorless. Any turbidity indicates precipitation or contamination.
-
UV-Vis Verification:
-
Dilute the stock 1:100 in water.
-
Scan from 200–300 nm.
-
Phenethylamines typically exhibit benzenoid absorption bands (λmax) near 257 nm .
-
-
LC-MS Confirmation (For Analytical Stocks):
-
Inject a 1 µM dilution.
-
Monitor for the parent ion
.[3] -
Expected m/z: 136.11 (Free base mass + H).
-
Note: The HCl counter-ion dissociates and is not observed in positive mode MS.
-
Troubleshooting
| Issue | Probable Cause | Solution |
| Precipitation upon thawing | "Salting out" or high concentration. | Vortex vigorously at room temperature. If persistent, sonicate for 5 mins. |
| Yellow discoloration | Oxidation of the amine. | Discard. Prepare fresh stock. Ensure storage vials are amber and tightly sealed. |
| Inconsistent cell toxicity | Solvent effect or pH drift. | Ensure biological stock is in water/PBS, not Methanol. Check pH of media after addition (amine salts are acidic). |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89332, 2-Phenylpropan-1-amine hydrochloride. Retrieved from [Link]
-
World Anti-Doping Agency (WADA). Prohibited List Documents. (Classifies β-methylphenethylamine as a stimulant). Retrieved from [Link]
-
Cohen, P. A., et al. (2015). An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. Drug Testing and Analysis.[4][5][6] Retrieved from [Link]
Sources
- 1. Phenylpropylamines | Fisher Scientific [fishersci.com]
- 2. labsolu.ca [labsolu.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of reconstituted methohexital sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of 2-Phenylpropylamine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Phenylpropylamine hydrochloride. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during the analysis of this primary amine. As a Senior Application Scientist, my goal is to not only offer solutions but to explain the underlying scientific principles, empowering you to build robust and reliable analytical methods.
Troubleshooting Guide: From Peak Tailing to Retention Drift
This section addresses the most frequently encountered issues in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.
Q1: Why is my 2-Phenylpropylamine peak severely tailing, and how can I fix it?
A1: Understanding the Root Cause: The Silanol Interaction
Peak tailing is the most common problem when analyzing basic compounds like 2-Phenylpropylamine on standard silica-based reversed-phase columns (e.g., C18, C8).[1][2][3] The issue stems from a secondary retention mechanism.
-
The Analyte: 2-Phenylpropylamine is a primary amine with a pKa around 10. In typical reversed-phase mobile phases (pH 2-8), the amine group is protonated, carrying a positive charge (R-NH3+).
-
The Stationary Phase: Standard silica columns have residual, unreacted silanol groups (Si-OH) on their surface.[4] At a mobile phase pH above approximately 3, these silanols become deprotonated and negatively charged (Si-O⁻).[1][5]
-
The Interaction: The positively charged analyte engages in a strong ionic interaction with the negatively charged silanol groups.[3][6] This interaction is much stronger than the intended hydrophobic interaction with the C18 chains, causing some analyte molecules to be retained longer, which results in a tailing peak.[1]
Solutions: A Multi-Pronged Approach
To achieve a sharp, symmetrical peak, you must minimize this secondary silanol interaction.
The most effective solution is to use a column specifically designed to minimize silanol interactions.
-
What it is: These are high-purity silica columns where the residual silanols have been "end-capped" by reacting them with a small silylating agent, effectively shielding them.[7] Modern Type B silica columns also have a much lower concentration of acidic silanols to begin with.[8]
-
Recommendation: When developing a new method for 2-Phenylpropylamine, starting with a base-deactivated C18 or C8 column is highly recommended.
If you are restricted to using an older, non-deactivated column, you can significantly improve peak shape by modifying the mobile phase.[8]
-
Option A: Add a Competing Base (Sacrificial Amine)
-
Mechanism: Adding a small concentration of another amine, like triethylamine (TEA), to the mobile phase acts as a "silanol masking agent".[9] The competing amine will preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.[3][8]
-
Protocol:
-
Prepare your aqueous mobile phase buffer as usual.
-
Add triethylamine (HPLC Grade) to a final concentration of 0.1% to 0.5% (v/v). For example, add 1.0 mL of TEA to 1 L of the aqueous buffer.
-
Adjust the final pH of the aqueous buffer.
-
Mix with your organic modifier (e.g., acetonitrile or methanol).
-
A published method for a related compound, phenylpropanolamine, successfully used triethylamine in the mobile phase to achieve good separation.[10]
-
-
-
Option B: Operate at a Low pH
-
Mechanism: By lowering the mobile phase pH to between 2.5 and 3.0, you can fully protonate the silanol groups (Si-OH), neutralizing their negative charge.[1][8] This eliminates the strong ionic interaction, leaving only the weaker hydrogen bonding as a potential secondary interaction.
-
Caution: Always ensure your column is stable at low pH. Continuous operation below pH 2.5 can hydrolyze the stationary phase, leading to column degradation.[11]
-
Caption: A decision tree for troubleshooting peak tailing.
Q2: My retention time for 2-Phenylpropylamine is drifting between injections. What are the likely causes?
A2: Stabilizing Retention Time
Retention time (RT) drift is often a sign of an unequilibrated or changing system. For a robust method, RT should be highly consistent.
-
Insufficient Column Equilibration: This is the most common cause.[12] When you change the mobile phase composition or start up the system, the column needs time for the stationary phase to fully equilibrate with the new conditions.
-
Solution: Always flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[12] If you are using mobile phase additives like TEA, equilibration may take longer.
-
-
Mobile Phase Instability:
-
Volatilization: If you are using a volatile buffer (e.g., trifluoroacetic acid - TFA) or organic solvent, its concentration can change over time due to evaporation, altering the mobile phase strength and affecting retention. Ensure solvent bottles are properly covered.
-
Composition Change: If your mobile phase is prepared by mixing components online, ensure the pump's proportioning valves are working correctly.[12] It is often more reliable to pre-mix the mobile phase manually.
-
-
Temperature Fluctuations: Column temperature has a significant impact on retention time.[12] A change of just a few degrees can cause noticeable drift.
-
Solution: Always use a thermostatted column compartment and allow it to stabilize before analysis.[12]
-
-
Column Contamination: Buildup of sample matrix components on the column can change its chemistry over time.
-
Solution: Use a guard column to protect the analytical column and implement a regular column washing procedure.[13]
-
Q3: I need to separate the enantiomers of 2-Phenylpropylamine. Where do I start?
A3: Chiral Separation Strategies
2-Phenylpropylamine is a chiral compound, and separating its enantiomers often requires specialized techniques.
-
Chiral Stationary Phases (CSPs): This is the most direct approach.[14] You will need a specialized chiral column. The selection process is often empirical, but columns based on polysaccharide derivatives (e.g., cellulose or amylose) are a common starting point for amine compounds.
-
Chiral Derivatization: This is an indirect approach. You react the 2-Phenylpropylamine enantiomers with a chiral derivatizing agent to form two diastereomers.[15] These diastereomers have different physical properties and can then be separated on a standard (non-chiral) reversed-phase column. A study on the related compound phenylpropanolamine successfully used 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) as a derivatizing agent for this purpose.[15]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for mobile phase composition?
A: For a standard reversed-phase C18 column, a good starting point is a gradient elution from a buffered aqueous phase (Mobile Phase A) to an organic modifier (Mobile Phase B).
-
Mobile Phase A: 20-25 mM potassium phosphate buffer, pH adjusted to 2.8 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.[16]
-
Scouting Gradient: Start with a linear gradient from 10% B to 90% B over 15-20 minutes to determine the approximate elution time. From there, you can optimize to an isocratic method or a shallower gradient for better resolution.
Q: Does the fact that my sample is a hydrochloride salt matter?
A: Yes, it's an important consideration for sample preparation. The hydrochloride salt is generally water-soluble.
-
Sample Diluent: The ideal sample diluent is your initial mobile phase.[17] Dissolving your sample in a solvent that is much stronger (e.g., 100% acetonitrile) than your mobile phase can cause peak distortion and splitting.[5] If solubility is an issue, use the weakest solvent possible that still provides complete dissolution.
-
pH: Since the sample is the salt of a strong acid (HCl) and a weak base, dissolving it in neutral water will result in a slightly acidic solution. This is generally compatible with reversed-phase HPLC.
Q: How can I improve the sensitivity of my analysis?
A: If you are using UV detection, ensure you are monitoring at an appropriate wavelength. The phenyl group in 2-Phenylpropylamine provides UV absorbance. A wavelength of around 254 nm is a common choice for similar compounds.[10] For low-level quantification, consider derivatization with a UV-active tag to enhance the molar absorptivity or switch to a more sensitive detector like a mass spectrometer (LC-MS).[18]
Q: What routine maintenance should I perform to prevent problems?
A: Regular preventative maintenance is crucial for reliable results.
-
Daily: Check solvent levels and look for leaks.[19]
-
After Use: If using buffered mobile phases, flush the entire system and column with a buffer-free mixture (e.g., 50:50 Methanol:Water) to prevent salt precipitation and corrosion.[19]
-
Regularly: Filter all mobile phases and samples through a 0.45 µm or 0.22 µm filter to prevent particulates from clogging the system.[20]
References
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Nakashima, K., Kaddoumi, A., & Wada, M. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 453-457. [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee General. [Link]
-
HPLC Troubleshooting Guide. Knauer. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? Waters Corporation. [Link]
-
Miskolczy, Z., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Chiral HPLC Separations Guide. Phenomenex. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
de Zeeuw, J., & Stidsen, N. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. [Link]
-
Stockley, C. S., Wing, L. M., & Miners, J. O. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring, 13(4), 332-338. [Link]
-
Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe, 34(12), 526-531. [Link]
-
Interaction of amine with the silanol group. ResearchGate. [Link]
-
Base Deactivated HPLC Column Definition. MicroSolv Technology Corporation. [Link]
-
Dinç, E., & Yücesoy, C. (2010). A review of the analytical methods for the determination of phenylpropanolamine hydrochloride and chlorpheniramine maleate in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1167-1176. [Link]
-
Mobile Phase Selection Guide. ALWSCI. [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Ortiz-Bolsico, C., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A, 1465, 78-85. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
-
An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. ResearchGate. [Link]
-
Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. BEPLS. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. [Link]
-
HPLC separation of racemic compounds. ResearchGate. [Link]
-
Torres-Lapasió, J. R., et al. (1998). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics. Journal of Chromatographic Science, 36(5), 221-232. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. support.waters.com [support.waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. academic.oup.com [academic.oup.com]
- 10. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 20. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Preventing degradation of 2-Phenylpropylamine hydrochloride during storage
Subject: Preventing & Mitigating Degradation During Storage
Introduction: The Stability Paradox
2-Phenylpropylamine hydrochloride (also known as
In my experience analyzing failed batches, researchers often treat HCl salts as "indestructible rocks."[1] This is a fallacy. This molecule possesses a primary amine and a benzylic carbon , creating a specific vulnerability profile.[1] Degradation is rarely a single event; it is a cascade triggered by moisture, catalyzed by light, and accelerated by oxygen.[1]
This guide replaces generic advice with a mechanistic understanding of why your compound degrades and how to stop it.
Module 1: The Degradation Landscape
To prevent degradation, you must understand the enemy.[1] The three primary vectors for 2-Phenylpropylamine HCl instability are Oxidative Deamination , Hygroscopic Caking , and Photolytic Cleavage .[1]
Mechanistic Pathway Analysis
The following diagram illustrates the causality of degradation. Note how moisture is often the "Trojan Horse" that enables other reactions.[1]
Figure 1: Mechanistic cascade showing how moisture ingress facilitates free base liberation, rendering the amine susceptible to oxidation and color change.
Module 2: The "Golden Standard" Storage Protocol
Do not rely on the manufacturer's bag. Once opened, the protective inert atmosphere is lost. Follow this SOP for all aliquots.
| Parameter | Specification | Scientific Rationale |
| Primary Container | Amber Glass Vial (Type I Borosilicate) | Blocks UV light (<400nm) which catalyzes benzylic oxidation. Plastic leaches plasticizers and is permeable to O2.[1] |
| Closure System | Teflon (PTFE) Lined Cap | Prevents interactions between the amine and phenolic resins found in standard paper liners. |
| Headspace | Argon Purge (Preferred) or Nitrogen | Argon is heavier than air and creates a "blanket" over the crystals.[1] Nitrogen is acceptable but less effective if the seal is imperfect. |
| Temperature | -20°C ± 5°C | Arrhenius equation dictates that reaction rates roughly halve for every 10°C drop.[1] Freezing arrests hydrolysis.[1] |
| Desiccation | Secondary Container with Silica Gel | The vial should be placed inside a jar containing silica gel.[1] This creates a "double fortress" against moisture.[1] |
Module 3: Troubleshooting & FAQs
This section addresses specific observations reported by users in the field.
Q1: "My white powder has turned a faint yellow. Is it still usable?"
The Diagnosis: Yellowing in amines is the "canary in the coal mine." It indicates the formation of N-oxides or conjugated imines (Schiff bases) .[1] This usually happens when the HCl salt has slightly dissociated (due to moisture), allowing the free amine to react with trace atmospheric aldehydes or oxidize.[1]
The Fix:
-
Check Purity: Run an HPLC.[1] If the purity is >98% and the impurity profile is known, it may be usable for non-critical qualitative work.[1]
-
Recrystallization: If purity is <98%, dissolve in minimal hot isopropanol and add diethyl ether to precipitate the HCl salt.[1] This usually leaves the yellow oxidation products in the supernatant.
-
Prevention: Ensure your next batch is argon-purged.[1]
Q2: "The material has clumped into a hard cake. Can I grind it?"
The Diagnosis: This is Deliquescence .[1] The salt has absorbed enough atmospheric water to partially dissolve and then recrystallize as a solid block.
-
Risk:[2][3][4] Water facilitates hydrolysis and lowers the local pH stability.[1]
-
Verification: Weigh a sample.[1] If the mass has increased significantly from the original aliquot, you have absorbed water.[1]
The Fix:
-
Do NOT grind immediately: Grinding generates heat, which can accelerate degradation in the moist state.[1]
-
Dry First: Place the open vial in a vacuum desiccator over
(Phosphorus Pentoxide) or high-grade silica for 24 hours. Once dry, gently break the cake.
Q3: "I detect a 'fishy' odor when I open the vial."
The Diagnosis: CRITICAL FAILURE. The hydrochloride salt is odorless. A fishy smell indicates the presence of the free amine (volatile). This means the salt has dissociated, likely due to interaction with alkaline impurities or excessive moisture displacing the HCl.[1]
The Fix:
-
Discard: The stoichiometry of your salt is compromised.[1] You cannot rely on the molecular weight for calculations.[1]
Q4: "Can I store this in solution?"
The Diagnosis: Researchers often want to make "stock solutions" to save time.
-
Water:[5] Bad idea.[1] Aqueous solutions of amines are prone to bacterial growth and hydrolysis over time.
-
DMSO: Risky.[1] DMSO is hygroscopic and can act as an oxidant under certain conditions.[1]
The Fix: If you must store in solution:
-
Use anhydrous Methanol or Ethanol .[1]
-
Add a slight excess of HCl (e.g., 10
L of 1M HCl per 10 mL) to ensure the equilibrium stays on the salt side.[1] -
Store at -80°C.
Module 4: Validation & Quality Control
If you suspect degradation, "looking at it" is not enough.[1] Use this decision tree to determine the fate of your sample.
Figure 2: Quality Control Decision Matrix for 2-Phenylpropylamine HCl.
Recommended Analytical Method (HPLC)
To validate purity, use a method that prevents peak tailing common with amines.[1]
-
Column: C18 (e.g., Zorbax SB-C18), 3.5
m.[1] -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Phosphoric Acid (pH 2.5).[1] Acidic pH is required to keep the amine protonated.
-
Mobile Phase B: Acetonitrile.[1]
-
Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).[1]
References
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][6][7][8] European Medicines Agency.[1] Link
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1001, Phenethylamine.[1] (Structural analog data). Link
-
World Health Organization. (2016).[1] Guidelines for stability testing of active pharmaceutical ingredients and finished pharmaceutical products.[1][7][9] WHO Technical Report Series, No. 953.[1] Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: (R)-(+)-beta-Methylphenethylamine.[1][10] (Material handling and hazards).[1][2][4][11] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (R)-(+)-β-Methylphenethylamine, 5G | Labscoop [labscoop.com]
- 3. Sciencemadness Discussion Board - Primary amine oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. lobachemie.com [lobachemie.com]
- 5. apjhs.com [apjhs.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. youtube.com [youtube.com]
- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 9. rjptonline.org [rjptonline.org]
- 10. (R)-(+)-beta-Methylphenethylamine | 28163-64-6 | TCI EUROPE N.V. [tcichemicals.com]
- 11. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Challenges of 2-Phenylpropylamine Hydrochloride Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Phenylpropylamine Hydrochloride. This comprehensive guide, curated by a Senior Application Scientist, is designed to provide you with in-depth technical assistance for the solubility challenges frequently encountered with this compound. Here, you will find field-proven insights, detailed troubleshooting protocols, and a robust FAQ section to support your experimental success.
Introduction: Understanding the Molecule
2-Phenylpropylamine hydrochloride is a primary amine salt. Its structure, featuring a hydrophobic phenyl group and a hydrophilic amine hydrochloride moiety, dictates its solubility behavior. While the hydrochloride salt form enhances its water solubility compared to the free base, researchers often face difficulties in achieving and maintaining desired concentrations in aqueous solutions. This guide will illuminate the underlying scientific principles governing its solubility and provide practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 2-Phenylpropylamine hydrochloride?
A1: 2-Phenylpropylamine hydrochloride is described as having limited solubility in water, while its free base, 2-Phenylpropylamine, is slightly soluble in water but soluble in common organic solvents like ethanol and ether.[1][2] For comparison, related compounds like amphetamine hydrochloride are considered soluble to freely soluble in water.[3][4] The hydrochloride salt of methamphetamine is also freely soluble in water and ethanol.[5]
Q2: How does pH influence the solubility of 2-Phenylpropylamine hydrochloride?
A2: As an amine hydrochloride, the solubility of 2-Phenylpropylamine hydrochloride is highly dependent on the pH of the solution.[6] In acidic conditions, the amine group is protonated (R-NH3+), which promotes interaction with water molecules and increases solubility. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the less soluble free base form (R-NH2), which can lead to precipitation.
Q3: I observed precipitation after initially dissolving the compound in my buffer. What is happening?
A3: This phenomenon is likely due to the formation of a supersaturated solution that is not thermodynamically stable. Initial energy input, such as vortexing or sonication, can temporarily increase the amount of dissolved compound beyond its equilibrium solubility. Over time, the excess solute will precipitate out as the system returns to equilibrium.
Q4: Can the type of buffer I use affect the solubility?
A4: Yes, the composition of your buffer can influence the solubility of 2-Phenylpropylamine hydrochloride. High concentrations of salts in the buffer can lead to a "salting-out" effect, where the solubility of the compound is reduced. Additionally, be mindful of the common-ion effect, which is discussed in detail in the troubleshooting section.
Troubleshooting Guide: Common Solubility Problems and Solutions
This guide provides a systematic approach to resolving common issues encountered during the dissolution of 2-Phenylpropylamine hydrochloride.
Problem 1: Compound fails to dissolve completely in aqueous buffer.
-
Underlying Cause: The concentration you are trying to achieve may exceed the intrinsic solubility of the compound in the chosen solvent system and conditions.
-
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete dissolution.
-
Detailed Steps & Explanations:
-
Verify and Adjust pH: Ensure your buffer system maintains an acidic pH. The protonated form of the amine is significantly more water-soluble.
-
Apply Gentle Heat: Increasing the temperature can enhance the solubility of many compounds.[7] However, be cautious and monitor for any signs of degradation, especially with prolonged heating.
-
Utilize Co-solvents: If working with a high concentration, the addition of a small percentage of a water-miscible organic solvent such as ethanol or DMSO can significantly improve solubility. Always perform a vehicle control in your experiments to account for any effects of the co-solvent.
-
Problem 2: Precipitation occurs over time after dissolution.
-
Underlying Cause: This is often due to the formation of a supersaturated solution or a change in conditions (e.g., temperature, pH shift).
-
Solutions:
-
Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment to avoid issues with stability and precipitation over time.
-
Maintain Constant Temperature: If you dissolved the compound with warming, ensure that the solution is maintained at that temperature if possible, or that the concentration is low enough to remain in solution upon cooling to room temperature.
-
Re-evaluate Concentration: You may need to work at a lower concentration that is within the stable solubility limit for your specific conditions.
-
Problem 3: Reduced solubility in the presence of other chloride salts (e.g., in saline buffers).
-
Underlying Cause: This is a classic example of the common-ion effect .[8] The presence of an excess of chloride ions (Cl-) from another salt (e.g., NaCl) in the solution will shift the dissolution equilibrium of 2-Phenylpropylamine hydrochloride to the left, favoring the solid, undissolved state and thereby reducing its solubility.
Dissolution Equilibrium: C₆H₅CH(CH₃)CH₂NH₃⁺Cl⁻ (s) ⇌ C₆H₅CH(CH₃)CH₂NH₃⁺ (aq) + Cl⁻ (aq)
-
Logical Relationship Diagram:
Caption: The common-ion effect on solubility.
-
Solutions:
-
Use a Non-Chloride Salt: If possible, use a buffer system that does not contain chloride ions to adjust the ionic strength.
-
Lower the Concentration: If you must use a chloride-containing buffer, you may need to work with a lower concentration of 2-Phenylpropylamine hydrochloride.
-
Quantify the Effect: If precise concentrations are critical, it is advisable to experimentally determine the solubility of 2-Phenylpropylamine hydrochloride in your specific buffer.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of 2-Phenylpropylamine Hydrochloride
This protocol outlines a general procedure for preparing a stock solution in an aqueous buffer.
-
Select an Appropriate Buffer: Choose a buffer with a pH well below the pKa of the 2-phenylpropylammonium ion (the conjugate acid of 2-phenylpropylamine). A buffer in the pH range of 4-6 is a reasonable starting point.
-
Weigh the Compound: Accurately weigh the desired amount of 2-Phenylpropylamine hydrochloride.
-
Initial Dissolution: Add a portion of the buffer to the solid and vortex or sonicate to aid dissolution.
-
Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution gently (e.g., in a 37°C water bath) while stirring.
-
Complete to Final Volume: Once the solid is fully dissolved, allow the solution to return to room temperature (if warmed) and then add buffer to reach the final desired volume.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and for sterilization if required for cell-based assays.
-
Storage: Store the solution appropriately, ideally protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. However, always perform a stability check after thawing to ensure no precipitation has occurred.
Protocol 2: Quantification of 2-Phenylpropylamine Hydrochloride using UV-Vis Spectrophotometry
A UV-Vis spectrophotometer can be used to determine the concentration of 2-Phenylpropylamine hydrochloride in solution by measuring its absorbance.
-
Determine the λmax: Scan a solution of known concentration of 2-Phenylpropylamine hydrochloride in your chosen buffer across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic amines typically have absorbance peaks in the UV region.
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of 2-Phenylpropylamine hydrochloride of known concentrations in the same buffer as your unknown sample.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
-
Measure the Unknown Sample: Measure the absorbance of your unknown sample at the λmax.
-
Calculate the Concentration: Use the equation of the line from your calibration curve to calculate the concentration of your unknown sample.
Data Summary Table
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₄ClN | [6] |
| Molecular Weight | 171.67 g/mol | [9] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | 143-145 °C | [10] |
| Aqueous Solubility | Limited/Slightly Soluble | [1][2] |
| Organic Solvent Solubility | Soluble in ethanol and ether | [1][3] |
References
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpropylamine. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 27). 8.2: The Common-Ion Effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
Buchi. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissolution Test for Mianserin Hydrochloride in Tablets. Retrieved from [Link]
-
ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link]
-
Waters. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Retrieved from [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link]
-
ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrophotometric method for estimation of aliphatic primary amines in biological samples. Retrieved from [Link]
-
YouTube. (2021, March 4). Common ion effect and solubility product. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from [Link]
-
SciELO. (n.d.). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Retrieved from [Link]
-
ResearchGate. (2015, October 6). Why is my ammonium sulphate protein precipitation not working properly?. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 2-Phenylpropylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Amine solution recovery package and controlling corrosion in regeneration tower. Retrieved from [Link]
-
Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]
-
Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved from [Link]
-
JP XIV Official Monographs. (n.d.). Methamphetamine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
Scientific.Net. (n.d.). The Preparation and In Vitro Release Study of the Novel Changchun Amine Sustained-Release Capsules. Retrieved from [Link]
-
YouTube. (2024, April 25). MCAT Chemistry: Henderson Hasselbalch How To. Retrieved from [Link]
-
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
-
Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
-
General Chemistry for Gee-Gees. (n.d.). 6.1 – Common-Ion Effect. Retrieved from [Link]
-
SWGDrug. (2005, May 5). AMPHETAMINE. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells. Retrieved from [Link]
-
Khan Academy. (n.d.). The common-ion effect (video). Retrieved from [Link]
-
Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst. Retrieved from [Link]
-
Phoenix Police Department. (2021, August 27). CS-SOP-16 Amphetamine and Related Phenethylamines. Retrieved from [Link]
-
PMC. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
Scribd. (n.d.). HSAS Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Retrieved from [Link]
-
FDA. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. Retrieved from [Link]
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- 10. usp.org [usp.org]
Technical Support Center: Purification of Crude 2-Phenylpropylamine Hydrochloride
This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development on the purification of crude 2-Phenylpropylamine Hydrochloride. It is designed to move beyond simple protocols, offering a framework for understanding the causality behind experimental choices and troubleshooting common issues encountered in the laboratory.
Introduction: The Criticality of Purity
2-Phenylpropylamine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). Crude 2-Phenylpropylamine hydrochloride, obtained directly from synthesis, is often contaminated with unreacted starting materials, byproducts, and residual solvents. This guide details robust methods for its purification, ensuring a high-quality product suitable for downstream applications.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the purification process.
Q1: My crude 2-Phenylpropylamine HCl is a discolored oil or sticky solid, not a crystalline powder. What's causing this and how do I proceed?
A1: This is a common issue indicating the presence of significant impurities. The likely culprits are residual solvents from the synthesis, unreacted starting materials (e.g., 1-phenyl-2-propanone), or reaction byproducts. The discoloration often points to polymeric or oxidized materials.
-
Causality: The hydrochloride salt of 2-phenylpropylamine should be a crystalline solid. The presence of impurities disrupts the crystal lattice formation, resulting in an oily or amorphous state.
-
Recommended Action: Before attempting recrystallization, it's advisable to perform a preliminary purification. One effective method is to dissolve the crude product in a minimal amount of dilute hydrochloric acid, transfer it to a separatory funnel, and wash it with an organic solvent like dichloromethane or diethyl ether. This will remove non-basic organic impurities. The aqueous layer containing the protonated amine salt can then be carefully basified and the free amine extracted, or the water can be evaporated to recover a more solid, albeit still impure, hydrochloride salt for recrystallization.
Q2: I performed a recrystallization, but my yield is very low. What went wrong?
A2: Low yield is a frequent problem in recrystallization and can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1]. If the compound is too soluble at low temperatures, it will remain in the mother liquor.
-
Using Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation[1].
-
Cooling Too Rapidly: Rapid cooling, such as placing the hot solution directly into an ice bath, leads to the formation of small, often impure crystals or precipitation instead of slow, selective crystallization[1][2].
-
Premature Crystallization: If the solution cools too much during a hot filtration step to remove insoluble impurities, the product will crystallize prematurely on the filter paper.
Q3: After recrystallization, my product's melting point is still broad, or analytical data (e.g., HPLC, GC) shows it's still impure. What are my next steps?
A3: This indicates that the chosen recrystallization solvent was not effective at separating the specific impurities present.
-
Option 1: Re-recrystallization: A second recrystallization using a different solvent system is often effective. Consider a two-solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like diethyl ether until turbidity is observed)[3].
-
Option 2: Conversion to Free Base: For persistent impurities, a more rigorous chemical purification is recommended. This involves converting the hydrochloride salt to its free base form, purifying the free base (which is a liquid), and then converting it back to the pure hydrochloride salt. The free amine can be purified by distillation[2][4].
-
Option 3: Chromatographic Purification: For the highest purity standards, column chromatography is the most powerful technique. It offers precise separation based on polarity differences between the compound and its impurities[5][6][7].
Q4: When should I choose chromatography over recrystallization?
A4: The choice depends on the scale of the purification, the nature of the impurities, and the required final purity.
-
Recrystallization is ideal for large quantities of material where impurities have significantly different solubility profiles from the main compound. It is generally faster and more cost-effective for bulk purification.
-
Chromatography is preferred for:
-
Small-scale purifications.
-
Separating impurities with very similar structures and polarities to the target compound.
-
Achieving very high purity levels (>99.5%).
-
When developing a purification method for a new compound, as it provides more information about the impurity profile.
-
Purification Method Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the state of the crude material and the desired purity.
Caption: Decision tree for purification strategy.
Experimental Protocols
Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for 2-Phenylpropylamine hydrochloride and all solvents and reagents used.[8][9][10] Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
Protocol 1: Recrystallization from a Single Solvent (Acetone)
This method is effective for crude material that is already in a solid form and contains moderate levels of impurities. Acetone is a good solvent choice for this purpose.[12]
Step-by-Step Methodology:
-
Dissolution: Place the crude 2-Phenylpropylamine hydrochloride (e.g., 10 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of acetone (e.g., start with 20-30 mL) and heat the mixture gently on a hot plate with stirring.[12] Continue adding small portions of acetone until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration. Place a small amount of cotton or glass wool in a pre-heated funnel and filter the hot solution into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[1][12]
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.[1][13]
-
Chilling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold acetone to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.
Protocol 2: Purification via Free-Basing and Re-Saltification
This is a highly effective method for removing a wide range of impurities, especially when the crude product is oily or heavily contaminated.
Caption: Workflow for purification via the free base.
Step-by-Step Methodology:
-
Free-Basing: Dissolve the crude hydrochloride salt in water. Cool the solution in an ice bath and slowly add a 2M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 12). The free amine will separate as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL for every 10 g of starting material).
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporator) to yield the crude free amine as an oil.
-
Distillation (Optional): For higher purity, the crude free amine can be purified by vacuum distillation.[4] (Boiling point of the free base is ~217-219 °C at atmospheric pressure, so vacuum is required to prevent decomposition).[14]
-
Re-Saltification: Dissolve the purified free amine in a minimal amount of a dry, non-polar solvent like anhydrous diethyl ether. While stirring, slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the solution) until precipitation ceases.
-
Isolation: Collect the resulting white precipitate (pure 2-Phenylpropylamine hydrochloride) by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Quantitative Data Summary
| Parameter | Recrystallization (Acetone) | Free-Base / Re-Saltification |
| Typical Starting Purity | 80-95% | < 80% or oily |
| Expected Final Purity | >98% | >99.5% |
| Approx. Solvent Volume | 3-5 mL acetone per gram | 10-15 mL ether per gram |
| Key Advantage | Fast, good for large scale | High purity, removes diverse impurities |
| Key Disadvantage | Less effective for similar impurities | More steps, potential for material loss |
References
-
Yadav, P. (2021, September 8). Purification Methods For Crude Drugs. YouTube. [Link]
-
Methylamine Supplier. (n.d.). 2-Phenylpropylamine. Retrieved from Methylamine Supplier. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Biotage. [Link]
-
TDC. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. [Link]
-
Wikipedia. (n.d.). Phenylpropylamine. Retrieved from Wikipedia. [Link]
- Google Patents. (n.d.). CN110283082A - A kind of preparation method of 3- phenylpropylamine.
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from University of Lahore. [Link]
- Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PHENYLPROPANOLAMINE HYDROCHLORIDE. Retrieved from Cleanchem Laboratories. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from Teledyne ISCO. [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet Phenylpropanolamine HCl. Retrieved from ScienceLab.com. [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]
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- 6. teledyneisco.com [teledyneisco.com]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 12. m.youtube.com [m.youtube.com]
- 13. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 14. 2-Phenylpropylamine Chemical Properties, Uses, Safety, Synthesis & Supplier Information | Buy 2-Phenyl-1-propanamine Online in China [nj-finechem.com]
Validation & Comparative
Comparative Activity of 2-Phenylpropylamine Hydrochloride Enantiomers
This guide provides an in-depth technical comparison of the enantiomers of 2-Phenylpropylamine hydrochloride (also known as
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Disambiguation
2-Phenylpropylamine (
This guide focuses on the specific activity of the (
Chemical Identity Comparison[1][2][3][4][5][6][7]
| Feature | 2-Phenylpropylamine (BMPEA) | Amphetamine |
| IUPAC Name | 2-phenylpropan-1-amine | 1-phenylpropan-2-amine |
| Structure | Phenyl ring | Phenyl ring |
| Key Mechanism | TAAR1 Agonist, NET Substrate | DAT/NET Releaser, TAAR1 Agonist |
| Potency (Pressor) | ~1/700 | ~1/20 |
| Primary Enantiomers | ( | ( |
Pharmacological Profile: (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> )- vs. ( )- Enantiomers[5][7][10]
The pharmacological divergence between the enantiomers of 2-phenylpropylamine is dictated by the steric placement of the
A. TAAR1 Agonism (The ( )-Dominant Pathway)
Research by Wainscott et al. (2007) indicates that the (
-
(
)-(-)-BMPEA: Exhibits potency comparable to -phenethylamine ( -PEA) at hTAAR1 ( 1-2 M range). -
(
)-(+)-BMPEA: Significantly lower potency at TAAR1. -
Mechanism: Activation of TAAR1 in presynaptic neurons inhibits the firing of dopaminergic neurons and modulates monoamine transporter function, potentially limiting the addiction liability compared to amphetamine.
B. Transporter Activity (NET vs. DAT)
Unlike amphetamine, which potently releases dopamine (DA) via the dopamine transporter (DAT), BMPEA (racemic) is a preferential substrate for the Norepinephrine Transporter (NET) .[1]
-
Selectivity: BMPEA shows ~10-fold lower potency than amphetamine at NET and negligible activity at DAT in comparative assays (Pawar et al., 2015).
-
Enantiomeric Contribution: While specific
data for separated enantiomers at NET is sparse in public literature, structure-activity relationships (SAR) suggest the ( )-isomer may have higher affinity for adrenergic targets due to the -methyl group mimicking the -hydroxyl group of ( )-norepinephrine in 3D space.
C. Hemodynamic Effects[10]
-
Pressor Effect: Racemic BMPEA increases blood pressure (BP) in vivo but requires significantly higher doses than amphetamine.
-
Causality: The pressor effect is mediated primarily through peripheral NET inhibition and direct adrenergic stimulation, rather than central dopamine release.
Summary Data Table
| Parameter | ( | ( | Racemic BMPEA | ( |
| hTAAR1 Potency ( | High (~1.0 | Low | Moderate | High (~0.9 |
| NET Uptake Inhibition | Moderate | High (Predicted) | ||
| DAT Uptake Inhibition | Negligible | Negligible | Weak | Potent |
| Pressor Potency | Low | Moderate | ~10% of Amphetamine | 100% |
Mechanism of Action Visualization
The following diagram illustrates the differential signaling pathways. (
Caption: Divergent signaling: (S)-BMPEA targets intracellular TAAR1, while (R)-BMPEA targets surface NET.
Experimental Protocols
To validate the comparative activity, researchers must first isolate the enantiomers and then assay them in a controlled environment.
Protocol A: Enantioseparation via Chiral HPLC
Since BMPEA is often synthesized as a racemate via the reduction of 2-phenyl-2-nitropropane or 2-phenylpropionitrile, separation is required.
-
Sample Preparation: Dissolve 10 mg of racemic 2-phenylpropylamine HCl in 10 mL of Ethanol/Hexane (10:90 v/v).
-
Column Selection: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). This column is standard for
-chiral amines. -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine is critical to suppress peak tailing of the primary amine.
-
-
Conditions: Flow rate 0.5 mL/min, UV detection at 210 nm and 254 nm.
-
Validation: Inject authentic (
)-(+)-BMPEA standard (Sigma-Aldrich) to identify the retention time of the ( )-isomer (typically elutes second on OD-H, but must be verified).
Protocol B: In Vitro TAAR1 cAMP Accumulation Assay
This protocol (adapted from Wainscott et al.) measures the functional potency of the isomers.
-
Cell Line: HEK-293 cells stably transfected with hTAAR1 .
-
Seeding: Plate cells at 20,000 cells/well in 96-well plates coated with poly-D-lysine. Incubate 24h.
-
Treatment:
-
Prepare serial dilutions (
M to M) of ( )-BMPEA, ( )-BMPEA, and -PEA (positive control). -
Add IBMX (500
M) to inhibit phosphodiesterase (preventing cAMP breakdown). -
Incubate cells with drug solutions for 30 minutes at 37°C.
-
-
Detection: Lyse cells and quantify cAMP using a TR-FRET cAMP kit (e.g., Lance Ultra).
-
Analysis: Plot Log[Concentration] vs. Response. Calculate
using non-linear regression (GraphPad Prism).-
Expectation: (
)-BMPEA should show an M; ( )-BMPEA should be significantly less potent ( M).
-
Synthesis & Stereochemical Flow
Understanding the origin of the enantiomers is vital for study design.
Caption: Classical resolution pathway to isolate (S)- and (R)-BMPEA from racemic precursor.
References
-
Wainscott, D. B., et al. (2007). "Pharmacologic characterization of the cloned human trace amine-associated receptor1 (TAAR1) and evidence for species differences with the rat TAAR1."[2] Journal of Pharmacology and Experimental Therapeutics. Link
-
Pawar, R. S., et al. (2015). "The Supplement Adulterant
-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters." Drug Testing and Analysis. Link -
Cohen, P. A., et al. (2015). "Presence of the isomer of amphetamine,
-methylphenethylamine, in dietary supplements." Drug Testing and Analysis. Link -
Graham, B. E., et al. (1945). "Phenyl propyl and phenyl isopropyl amines." Industrial & Engineering Chemistry. Link
Sources
Technical Comparison Guide: 2-Phenylpropylamine Hydrochloride vs. Leading TAAR1 Agonists
Executive Summary
2-Phenylpropylamine hydrochloride (also known as
This guide evaluates 2-phenylpropylamine as a TAAR1 agonist , comparing its potency (
Key Finding: 2-Phenylpropylamine acts as a full agonist at human TAAR1 with micromolar potency (
Pharmacological Profile & Mechanism of Action[1][2][3][4][5]
Structural Activity Relationship (SAR)
The TAAR1 binding pocket is highly sensitive to steric bulk around the ethylamine side chain.
- -PEA: Unsubstituted ethyl chain; optimal flexibility for binding.
-
Amphetamine (
-Me): Methyl group at the -carbon protects against MAO degradation but slightly constrains binding conformation. -
2-Phenylpropylamine (
-Me): Methyl group at the -carbon introduces steric hindrance near the aromatic ring, slightly reducing affinity compared to the -methyl isomer, but retaining full agonist capability.
Signaling Pathway
Upon binding 2-phenylpropylamine, TAAR1 couples primarily to the
Figure 1: Canonical TAAR1 signaling pathway activated by 2-phenylpropylamine, leading to PKA-mediated transporter modulation.
Comparative Performance Analysis
The following data aggregates experimental results from human (hTAAR1) and rodent (rTAAR1/mTAAR1) assays. Note that species differences are significant in TAAR1 pharmacology.[1]
Table 1: Agonist Potency and Efficacy Comparison
| Compound | Structure Note | TAAR1 Potency ( | Efficacy ( | Functional Class |
| Endogenous trace amine | 0.1 – 0.8 | 100% | Full Agonist | |
| Amphetamine | 0.5 – 1.0 | 95-100% | Full Agonist | |
| 2-Phenylpropylamine | 2.1 | ~77% | Full/Partial Agonist | |
| Tyramine | 4-OH-PEA | 0.8 – 2.0 | 100% | Full Agonist |
| RO5263397 | Synthetic Spirocyclic | 0.02 | ~60-80% | Potent Partial Agonist |
Analysis:
-
Potency: 2-Phenylpropylamine is approximately 2-4x less potent than Amphetamine and Tyramine. It requires higher concentrations to achieve the same receptor activation threshold.
-
Efficacy: With an
of 77%, it behaves as a robust agonist, though slightly less efficacious than the endogenous ligand -PEA. This suggests it may act as a partial agonist in systems with low receptor reserve. -
Selectivity: Unlike Amphetamine, which has high affinity for DAT/NET transporters directly, 2-phenylpropylamine's primary mode of action at these concentrations is receptor-mediated, though transporter interactions occur at higher concentrations.
Experimental Protocol: In Vitro cAMP Accumulation Assay
To validate the activity of 2-phenylpropylamine hydrochloride against TAAR1, the following TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol is recommended. This assay measures the accumulation of cAMP, the primary downstream messenger of
Materials & Reagents
-
Cell Line: HEK-293 cells stably expressing human TAAR1 (hTAAR1).
-
Ligands: 2-Phenylpropylamine HCl (Test),
-PEA (Reference). -
Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer) or HTRF® cAMP Dynamic 2 (Cisbio).
-
Buffer: HBSS containing 500
M IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest HEK-hTAAR1 cells and resuspend in stimulation buffer at
cells/mL. -
Dispense 5
L of cell suspension (1,000 cells) into each well of a 384-well white opti-plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-phenylpropylamine HCl in stimulation buffer (Range:
M to M). -
Add 5
L of compound solution to respective wells. -
Include Vehicle control (Basal cAMP) and 10
M Forskolin (Maximal cAMP control). -
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
-
Detection (TR-FRET):
-
Add 5
L of cAMP-d2 working solution (Acceptor). -
Add 5
L of Anti-cAMP-Cryptate working solution (Donor). -
Incubate for 1 hour at RT in the dark.
-
-
Data Acquisition & Analysis:
-
Read plate on a TR-FRET compatible reader (e.g., EnVision).
-
Calculate the Ratio (
). -
Normalization: Convert ratios to cAMP concentrations using a standard curve.
-
Curve Fitting: Plot Log[Agonist] vs. Response using a 4-parameter logistic equation to determine
.
-
Figure 2: Workflow for validating 2-phenylpropylamine potency via cAMP accumulation.
References
-
MedChemExpress. "2-Phenylpropan-1-amine hydrochloride TAAR1 Agonist Activity." MedChemExpress Product Guide. Link
-
Broadley, K. J., et al. (2024). "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements." Nutrients. Link
-
Gainetdinov, R. R., et al. (2018). "Trace Amines and Their Receptors." Pharmacological Reviews. Link
-
Reese, E. A., et al. (2007). "Trace Amine-Associated Receptor 1 Displays Species-Dependent Stereoselectivity for Isomers of Methamphetamine, Amphetamine, and Para-Hydroxyamphetamine."[2] Journal of Pharmacology and Experimental Therapeutics. Link
-
BenchChem. "2-Phenylpropylamide: A Technical Guide on its Presumed Mechanism of Action as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist." BenchChem Technical Guides. Link
Sources
Comparative Efficacy Profile: 2-Phenylpropylamine Hydrochloride vs. Substituted Phenethylamines
Executive Summary
2-Phenylpropylamine hydrochloride (also known as
While amphetamine is a potent, balanced releaser of dopamine (DA) and norepinephrine (NE), 2-Phenylpropylamine exhibits a distinct selectivity profile favoring the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT). This guide delineates the mechanistic divergence, efficacy data, and experimental protocols required to characterize this compound against its structural analogs.
Structural & Pharmacological Characterization[1][2][3][4][5][6]
Structure-Activity Relationship (SAR)
The efficacy of phenethylamines is governed by steric interactions at the monoamine transporters (MATs) and resistance to metabolic degradation by Monoamine Oxidase (MAO).
-
Amphetamine (
-Me-PEA): The -methyl group sterically hinders MAO access, increasing oral bioavailability and duration. It also maintains high affinity for both DAT and NET. -
2-Phenylpropylamine (
-Me-PEA): The -methyl group provides some MAO resistance compared to Phenethylamine (PEA) but significantly reduces affinity for DAT. The molecule retains efficacy at NET and Trace Amine-Associated Receptor 1 (TAAR1).
Mechanism of Action: The Dual-Switch Model
2-Phenylpropylamine operates via two synergistic mechanisms:
-
Transporter Substrate Activity: It enters the presynaptic neuron primarily via NET. Once intracellular, it disrupts vesicular storage (VMAT2 interaction), raising cytosolic monoamine levels.
-
TAAR1 Agonism: It binds to the intracellular G-protein coupled receptor TAAR1.[1] This triggers a signaling cascade (cAMP/PKA/PKC) that phosphorylates transporters, reversing their direction to efflux neurotransmitters into the synapse.
Figure 1: Signal transduction pathway for TAAR1-mediated monoamine efflux.
Comparative Efficacy Data
The following data aggregates competitive uptake inhibition (
Table 1: Transporter Potency Profile (Rat Synaptosomes)
| Compound | Target | Function | Potency ( | Relative Potency (vs. Amph) |
| Amphetamine | NET | Release | ~15 - 40 nM | 1.0x (Reference) |
| DAT | Release | ~20 - 50 nM | 1.0x (Reference) | |
| 2-Phenylpropylamine | NET | Release | ~150 - 450 nM | ~0.1x (10-fold weaker) |
| DAT | Release | ~2,000 - 5,000 nM | ~0.01x (100-fold weaker) | |
| Phenethylamine (PEA) | NET | Release | ~150 nM | Similar to 2-PPA |
| DAT | Release | ~2,500 nM | Similar to 2-PPA |
Data Interpretation:
-
NET Selectivity: 2-Phenylpropylamine retains moderate potency at NET, explaining its ability to induce pressor effects (increased blood pressure) similar to amphetamine.[2]
-
DAT Weakness: The weak activity at DAT suggests a significantly lower potential for locomotor stimulation and euphoria compared to amphetamine, classifying it more as a sympathomimetic than a psychostimulant.
Experimental Protocols
To validate the efficacy profile of 2-Phenylpropylamine, researchers should utilize a Dual-Isotope Synaptosomal Uptake/Release Assay . This protocol distinguishes between simple reuptake inhibition and active release.
Protocol A: Synaptosomal Preparation & Release Assay
Objective: Quantify the ability of the test compound to reverse transporter flux.
Reagents:
-
Radioisotopes:
and . -
Buffer: Krebs-Ringer-HEPES (KRH) buffer with ascorbic acid and pargyline (MAO inhibitor).
-
Tissue: Rat striatum (for DAT) and prefrontal cortex (for NET).
Workflow:
-
Isolation: Homogenize tissue in 0.32M sucrose; centrifuge at 1,000g (10 min) to remove debris. Centrifuge supernatant at 12,000g (20 min) to pellet synaptosomes.
-
Pre-loading: Resuspend P2 pellet in KRH buffer. Incubate with
(5 nM) or (10 nM) for 20 minutes at 37°C to load the vesicles. -
Washing: Wash synaptosomes twice to remove extracellular radioactivity.
-
Release Phase: Aliquot pre-loaded synaptosomes into tubes containing the test compound (2-Phenylpropylamine) at varying concentrations (
to M). -
Incubation: Incubate for 5 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Calculation: % Release = (Control - Treated) / Control * 100.
-
Figure 2: Workflow for measuring monoamine release efficacy.
Safety & Toxicological Profile
The safety margin of 2-Phenylpropylamine is distinct from amphetamine due to its lower CNS penetration and efficacy.
-
Hemodynamic Effects:
-
2-Phenylpropylamine produces dose-dependent increases in blood pressure (pressor response) comparable to amphetamine.[3][4]
-
Mechanism:[1][5][6][7] Peripheral NET substrate activity leading to noradrenergic efflux in the sympathetic nervous system.
-
Risk:[3][6][7][8] Hypertensive crisis potential exists at high doses, despite the lack of central stimulation.
-
-
Acute Toxicity (Rodent Models):
-
Amphetamine LD50: ~10-30 mg/kg (i.v., rat).
-
2-Phenylpropylamine LD50: ~50 mg/kg (i.v., rat).[9]
-
Observation: While less toxic than amphetamine, the margin is narrow. The primary cause of lethality is often cardiovascular collapse rather than CNS-mediated convulsions.
-
References
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1][10][11][7][9] Link
-
Cohen, P. A., et al. (2015). The stimulant β-methylphenylethylamine (BMPEA) in dietary supplements.[12] Drug Testing and Analysis. Link
-
Schindler, C. W., et al. (2019).[2][4] The Supplement Adulterant
-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics. Link -
Rothman, R. B., & Baumann, M. H. (2003).[2] Monoamine transporters and psychostimulant drugs.[13] European Journal of Pharmacology. Link
-
Berry, M. D. (2004). Mammalian central nervous system trace amines.[14] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry. Link
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A Head-to-Head Comparison for the Modern Laboratory: 2-Phenylpropylamine Hydrochloride vs. Phenylpropanolamine
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The world of sympathomimetic amines is populated by a vast array of structurally related compounds, each with nuanced pharmacological profiles. Among these, 2-Phenylpropylamine (also known as β-Methylphenethylamine or BMPEA) and Phenylpropanolamine (PPA) represent a compelling case study in how subtle molecular differences can lead to significant divergence in application, safety, and regulatory standing. While Phenylpropanolamine was once a ubiquitous component in over-the-counter decongestants and appetite suppressants, its association with significant health risks led to its withdrawal from many markets.[1][2][3][4] Conversely, 2-Phenylpropylamine, a positional isomer of amphetamine, has emerged in different contexts, including as an adulterant in dietary supplements and as a subject of pharmacological research.[5][6][7]
This guide provides a comprehensive, head-to-head comparison of these two molecules, moving from fundamental physicochemical properties to complex pharmacological actions and analytical differentiation. Our objective is to equip researchers and drug development professionals with the detailed, evidence-based insights required to understand these compounds for research, safety testing, or forensic analysis.
Section 1: Physicochemical Properties and Stereochemistry
At first glance, the two compounds appear remarkably similar. Both share the same molecular formula (C₉H₁₃N) and a nearly identical molar mass.[2] The critical distinction lies in the placement of their functional groups, a difference that fundamentally alters their interaction with biological systems.
-
Phenylpropanolamine (PPA) , or (1RS,2SR)-2-amino-1-phenylpropan-1-ol, is a substituted phenethylamine with a hydroxyl group (-OH) on the beta-carbon and the amino group (-NH₂) on the alpha-carbon relative to the phenyl ring.[1][2]
-
2-Phenylpropylamine , or 2-phenylpropan-1-amine, lacks the hydroxyl group and is characterized by the phenyl group being attached to the second carbon of the propane chain, with the amine group at the terminal position.[8][9] It is a positional isomer of amphetamine (1-phenylpropan-2-amine).[5][10]
This structural variance has significant implications for properties like lipophilicity. PPA, with its hydroxyl group, is more hydrophilic than many other amphetamines, which influences its ability to cross the blood-brain barrier.[2]
| Property | 2-Phenylpropylamine Hydrochloride | Phenylpropanolamine Hydrochloride |
| IUPAC Name | 2-phenylpropan-1-amine;hydrochloride[11] | (1R,2S)-2-amino-1-phenylpropan-1-ol;hydrochloride[12] |
| Synonyms | β-Methylphenethylamine HCl, BMPEA HCl[11] | Norephedrine HCl, Propadrine[2][12] |
| Molecular Formula | C₉H₁₄ClN[11] | C₉H₁₄ClNO[12] |
| Molar Mass | 171.67 g/mol [11] | 187.66 g/mol [12][13] |
| Appearance | Crystalline solid | Odorless white to creamy-white crystalline powder[12] |
| Key Structural Difference | Phenyl group at C2, Amine at C1, No hydroxyl group | Phenyl group at C1, Amine at C2, Hydroxyl group at C1[1] |
Section 2: Mechanism of Action - A Tale of Two Amines
Both compounds function as sympathomimetic agents, meaning they mimic the effects of the sympathetic nervous system. However, their precise mechanisms of action diverge, accounting for their different pharmacological and toxicological profiles.
Phenylpropanolamine (PPA) primarily acts as an indirect-acting sympathomimetic. Its main mechanism is to stimulate the release of norepinephrine from presynaptic nerve terminals.[12][14][15] It also acts as a norepinephrine reuptake inhibitor to a lesser extent, prolonging the neurotransmitter's presence in the synaptic cleft.[1][14] While it was once thought to be a direct agonist at adrenergic receptors, evidence shows it has only weak or negligible affinity for them.[2] The released norepinephrine then activates postsynaptic α- and β-adrenergic receptors, leading to effects like vasoconstriction (useful as a decongestant) and appetite suppression.[12][15][16]
2-Phenylpropylamine (BMPEA) also functions as a monoamine releasing agent, with a preference for norepinephrine over dopamine. Studies in rat brain synaptosomes show it is a substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT), though it is substantially less potent than amphetamine.[5] Like amphetamine, it is also an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), which plays a crucial role in modulating monoaminergic neurotransmission.[10] Its action at peripheral norepinephrine transporters is significant and contributes to its pressor (blood pressure-raising) effects.[5][8]
Caption: Comparative mechanism of action at the adrenergic synapse.
Section 3: Pharmacological Profiles and Applications
The differing mechanisms translate into distinct pharmacological effects and historical uses.
Phenylpropanolamine was widely used for two primary indications:
-
Nasal Decongestant: By causing vasoconstriction in the nasal mucosa, it effectively reduced swelling and congestion.[2][12][16]
-
Appetite Suppressant: Its central effects on the hypothalamus helped to control appetite, leading to its inclusion in many weight-loss products.[2][16]
It is still used in veterinary medicine, particularly for treating urinary incontinence in dogs, by increasing the tone of the urethral sphincter.[17][18]
2-Phenylpropylamine has no approved medical use in humans. It has been investigated for its stimulant and pressor effects, which are similar to but less potent than amphetamine regarding locomotor activity.[5] Its presence has been noted primarily in the context of dietary supplements, where it is classified as an illegal adulterant, and as a substance of interest for doping control agencies.[6][7][9]
Section 4: Safety and Toxicological Assessment
The most critical point of divergence between these two compounds is their safety profile and regulatory history.
Phenylpropanolamine was voluntarily withdrawn from the U.S. market at the request of the Food and Drug Administration (FDA) in 2000.[2][3][19][20] This action was prompted by research, notably from a Yale University study, that demonstrated an association between PPA use and an increased risk of hemorrhagic stroke, particularly in women using it for appetite suppression.[17][21] Other serious side effects include hypertension, restlessness, and arrhythmias.[16]
2-Phenylpropylamine , while not having the same history of widespread clinical use, presents its own safety concerns. As a stimulant, it can significantly elevate blood pressure.[5][8] Due to its structural similarity to amphetamine and its unapproved status, its full toxicological profile in humans is not well-characterized, but its potential for cardiovascular adverse events is a primary concern.[6] It is considered a controlled substance in many regions due to its potential for misuse in illicit drug manufacturing.[22]
Section 5: Analytical Differentiation - Experimental Protocol
Distinguishing between these structurally similar compounds is a common challenge in forensic, clinical, and quality control laboratories. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for this purpose.
Rationale for GC-MS: GC provides excellent separation of volatile and semi-volatile compounds, while MS offers highly specific identification based on mass-to-charge ratio and fragmentation patterns. For polar molecules like amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Protocol: GC-MS Analysis of 2-Phenylpropylamine and Phenylpropanolamine
-
Sample Preparation (e.g., from a supplement matrix or biological fluid):
-
a. Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.
-
b. Add an internal standard (e.g., Amphetamine-d5) to correct for extraction variability.
-
c. Perform a liquid-liquid extraction. Add 5 mL of a suitable organic solvent (e.g., ethyl acetate) and 1 mL of 1.0 M sodium hydroxide to basify the sample, facilitating the extraction of the free amines into the organic layer.
-
d. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
e. Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Causality: Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[23] This increases volatility and thermal stability, resulting in sharper, more symmetrical peaks on the GC column.
-
a. Reconstitute the dried extract in 50 µL of MSTFA and 50 µL of ethyl acetate.
-
b. Cap the vial tightly and heat at 70°C for 20 minutes to ensure complete reaction.
-
c. Cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.[24]
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Program: Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range 40-550 amu or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions for each derivatized compound.
-
-
Data Analysis:
-
Identification is based on the retention time and the resulting mass spectrum compared to a certified reference standard. The TMS-derivatized PPA will have a different retention time and a distinct mass spectrum (due to the additional TMS group on the hydroxyl) compared to the TMS-derivatized 2-Phenylpropylamine.
-
Caption: A typical experimental workflow for GC-MS analysis.
Section 6: Regulatory Landscape
-
Phenylpropanolamine: Banned for over-the-counter human use in the United States since 2005 due to safety concerns.[2] It was also withdrawn from markets in Canada, Australia, Singapore, and India, although some judicial decisions have occasionally complicated the ban in certain regions.[2][19] It remains available for veterinary use in some countries.[2][17]
-
2-Phenylpropylamine (BMPEA): Does not meet the definition of a dietary ingredient and is considered an unapproved and illegal adulterant by the FDA when found in dietary supplements.[7] It is also classified as a doping agent by the World Anti-Doping Agency (WADA).[9] Its sale and possession may be controlled under laws related to amphetamine analogues in various jurisdictions.[22]
Conclusion
While 2-Phenylpropylamine hydrochloride and Phenylpropanolamine are close structural relatives, they are far from interchangeable. Phenylpropanolamine's history is a cautionary tale of a widely used drug whose significant cardiovascular risks, particularly the danger of hemorrhagic stroke, led to its removal from human medicine in many parts of the world. In contrast, 2-Phenylpropylamine is a compound with no history of therapeutic approval, viewed by regulatory agencies as an illegal supplement adulterant and a potential doping agent. For the scientific community, understanding the subtle yet critical differences in their structure, mechanism of action, and safety profiles is paramount for accurate analytical testing, toxicological assessment, and informed research and development.
References
A consolidated list of authoritative sources cited within this guide.
-
Title: Phenylpropanolamine for Urinary Incontinence | Today's Veterinary Practice Source: Today's Veterinary Practice URL: [Link]
-
Title: Phenylpropanolamine | C9H13NO | CID 10297 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Phenylpropylamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: β-Methylphenethylamine - Grokipedia Source: Grokipedia URL: [Link]
-
Title: Pharmacology of Phenylpropanolamine ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL: [Link]
-
Title: Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Phenylpropanolamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: PHENYLPROPANOLAMINE - Mar Vista Animal Medical Center Source: Mar Vista Animal Medical Center URL: [Link]
-
Title: What is Phenylpropanolamine Hydrochloride used for? Source: Patsnap Synapse URL: [Link]
-
Title: Phenylpropanolamine HCl 25 mg/mL Oral Liquid - vet medication Source: Bayview Pharmacy URL: [Link]
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Title: What is the mechanism of Phenylpropanolamine Hydrochloride? Source: Patsnap Synapse URL: [Link]
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Title: Phenylpropanolamine - Clinician's Brief Source: Clinician's Brief URL: [Link]
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Title: 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: 2-Phenylpropylamine - Methylamine Supplier Source: Methylamine Supplier URL: [Link]
-
Title: The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters Source: PubMed Central (PMC) URL: [Link]
-
Title: AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION Source: Journal of IMAB URL: [Link]
-
Title: Phenylpropanolamine (PPA) Information Page Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Phenylpropanolamine; Withdrawal of Approval of 13 New Drug Applications and 7 Abbreviated New Drug Applications Source: Federal Register URL: [Link]
-
Title: Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry Source: PubMed URL: [Link]
-
Title: FDA ISSUES PUBLIC HEALTH WARNING ON PHENYLPROPANOLAMINE Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Distinguishing the Analytical Method from the Analytical Procedure to Support the USP Analytical Procedure Life Cycle Paradigm Source: ResearchGate URL: [Link]
-
Title: Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections Source: ResearchGate URL: [Link]
-
Title: BMPEA: A prohibited ingredient Source: Operation Supplement Safety URL: [Link]
-
Title: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy Source: AAFS URL: [Link]
-
Title: Withdrawal Of Phenylpropanolamine(PPA) Products Source: Ministry of Health Singapore URL: [Link]
-
Title: 510(k) SUBSTANTIAL EQUIVALENCE DETERMINATION DECISION SUMMARY Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA did not ban PPA Source: The BMJ URL: [Link]
-
Title: BMPEA in Dietary Supplements Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Phenylpropylamine Hydrochloride
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This is particularly critical for active pharmaceutical ingredients (APIs) and their intermediates, where even trace impurities can have significant implications for safety, efficacy, and stability. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for confirming the purity of synthesized 2-Phenylpropylamine hydrochloride.
The narrative that follows is designed to move beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing a self-validating system of analysis. By integrating multiple orthogonal analytical techniques, we can build a comprehensive and trustworthy purity profile.
The Importance of a Multi-Pronged Purity Analysis
A single analytical method is rarely sufficient to definitively declare a compound as "pure." Each technique interrogates a different physicochemical property of the molecule. By employing a suite of methods, we create a multi-dimensional view of the sample, significantly increasing the confidence in its purity assessment. For 2-Phenylpropylamine hydrochloride, a primary amine salt, a combination of spectroscopic and chromatographic techniques, alongside a fundamental physical property measurement, provides a robust and reliable purity confirmation.
This guide will focus on a four-tiered approach:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and identify organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate the main compound from any process-related impurities or degradation products.
-
Melting Point Analysis: A classical and effective method to assess purity, as impurities typically depress and broaden the melting point range.
Tier 1: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Phenylpropylamine hydrochloride, ¹H NMR provides a detailed fingerprint of the proton environments within the molecule.
Causality of NMR Analysis
The proton chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum are directly correlated to the molecular structure. Any deviation from the expected spectrum can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. The hydrochloride salt will exhibit distinct spectral features compared to the free base, primarily in the chemical shifts of protons near the protonated amine group.
Experimental Protocol: ¹H NMR of 2-Phenylpropylamine Hydrochloride
Objective: To acquire a high-resolution ¹H NMR spectrum to confirm the chemical structure and identify any proton-containing impurities.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 2-Phenylpropylamine hydrochloride.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often a good choice for amine salts as the acidic N-H protons will exchange with deuterium, causing their signal to disappear, which can aid in peak assignment.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
Data Interpretation and Expected Spectrum
The ¹H NMR spectrum of 2-Phenylpropylamine hydrochloride is expected to show the following key signals:
| Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic Protons (C₆H₅) | 7.2-7.4 | Multiplet | 5H | The five protons on the phenyl ring will appear as a complex multiplet. |
| Methine Proton (CH) | ~3.1-3.3 | Multiplet | 1H | This proton is adjacent to the phenyl group and the methylene group, resulting in complex splitting. |
| Methylene Protons (CH₂) | ~2.8-3.0 | Multiplet | 2H | These protons are diastereotopic and will likely appear as a complex multiplet. |
| Amine Protons (NH₃⁺) | Variable (often broad) | Singlet (broad) | 3H | The chemical shift is concentration and solvent dependent. In D₂O, this peak will exchange and disappear. |
| Methyl Protons (CH₃) | ~1.2-1.4 | Doublet | 3H | Split by the adjacent methine proton. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Trustworthiness: The presence of all expected signals with the correct integration and multiplicity provides strong evidence for the correct structure. The absence of significant unassigned peaks is indicative of high purity. Impurities from the synthesis, such as unreacted phenyl-2-propanone or byproducts from the reductive amination, would present their own characteristic signals.
Visualization of the NMR Workflow
Caption: Workflow for ¹H NMR analysis of 2-Phenylpropylamine hydrochloride.
Tier 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. This technique is invaluable for confirming the molecular weight of the synthesized compound.
Causality of MS Analysis
For 2-Phenylpropylamine hydrochloride, we expect to observe the molecular ion of the free base (2-Phenylpropylamine) after the loss of HCl in the ion source. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the synthesized compound.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the 2-Phenylpropylamine hydrochloride sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
Acquisition Parameters (Typical for ESI-Positive Mode):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
Data Interpretation and Expected Spectrum
The mass spectrum should display a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺.
-
Molecular Formula of Free Base (C₉H₁₃N): 135.1048 g/mol
-
Expected [M+H]⁺: 136.1126 m/z
The fragmentation pattern can also provide structural information. Common fragmentation pathways for primary amines include the loss of small neutral molecules.
Trustworthiness: The observation of the correct molecular ion peak, especially with high mass accuracy from HRMS, provides very strong evidence for the identity of the compound.
Visualization of the MS Workflow
Caption: Workflow for ESI-MS analysis of 2-Phenylpropylamine hydrochloride.
Tier 3: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for the quantification of APIs and the detection of impurities. A well-developed and validated HPLC method can provide a precise and accurate measure of the purity of 2-Phenylpropylamine hydrochloride.
Causality of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The retention time is a characteristic property of a compound under a specific set of conditions, and the peak area is proportional to its concentration. This allows for the quantification of the main component and any impurities.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
Objective: To determine the purity of 2-Phenylpropylamine hydrochloride by quantifying the main peak area relative to the total peak area.
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column, and a data acquisition system.
Chromatographic Conditions (A starting point for method development):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A time-based gradient can be employed to ensure the elution of any potential late-eluting impurities. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized 2-Phenylpropylamine hydrochloride in the mobile phase A or a suitable diluent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Interpretation
The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness: This method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and specificity.[1] A well-resolved peak for 2-Phenylpropylamine with no significant co-eluting peaks is a strong indicator of purity. Potential impurities from the synthesis, such as unreacted starting materials or byproducts, should be well-separated from the main peak.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC purity analysis of 2-Phenylpropylamine hydrochloride.
Tier 4: Physical Property Confirmation by Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range.
Causality of Melting Point Analysis
This colligative property provides a simple yet effective way to assess the purity of a crystalline solid. A sharp melting point close to the literature value is a good indication of high purity.
Experimental Protocol: Melting Point Determination
Objective: To determine the melting point range of the synthesized 2-Phenylpropylamine hydrochloride and compare it to the literature value.
Instrumentation: A calibrated melting point apparatus.
Procedure:
-
Ensure the sample is completely dry.
-
Finely powder a small amount of the crystalline sample.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/minute until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Data Interpretation
-
Literature Melting Point of 2-Phenylpropylamine hydrochloride: While some sources provide a range, a commonly cited value is around 158-161 °C. It is crucial to consult reliable chemical supplier data for the specific lot of a reference standard if available.
-
Pure Compound: A sharp melting point range of 1-2 °C.
-
Impure Compound: A depressed and broadened melting point range.
Trustworthiness: While not as specific as spectroscopic or chromatographic methods, a sharp melting point that aligns with the literature value provides valuable corroborating evidence of purity.
Visualization of the Melting Point Workflow
Caption: Workflow for melting point determination.
Comparison of Purity Confirmation Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities. | Highly specific for structure, can identify and quantify impurities if standards are available. | Not ideal for non-proton-containing impurities, can be less sensitive than HPLC for trace impurities. |
| Mass Spectrometry | Molecular weight confirmation, elemental composition (HRMS). | Highly sensitive, provides direct evidence of molecular formula. | Isomeric compounds cannot be distinguished, not inherently quantitative without an internal standard. |
| HPLC | Quantitative purity, separation of impurities. | Highly sensitive and quantitative, can separate complex mixtures. | Requires method development and validation, may not detect all impurities if they do not have a chromophore. |
| Melting Point | Indication of purity based on physical properties. | Simple, fast, and inexpensive. | Non-specific, can be affected by polymorphism, not quantitative. |
Troubleshooting and Interpretation of Impurities
The most common synthetic route to 2-Phenylpropylamine is the reductive amination of phenyl-2-propanone (P2P). Potential impurities can include:
-
Unreacted Phenyl-2-propanone: This would be visible in the ¹H NMR spectrum (presence of a methyl ketone singlet around 2.1 ppm) and as a separate peak in the HPLC chromatogram.
-
Over-alkylation Products: Secondary or tertiary amines could form if the reaction conditions are not carefully controlled. These would have distinct NMR and mass spectra.
-
Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., NaBH₃CN, H₂/Pd-C), byproducts may be present.
-
Residual Solvents: Solvents used in the synthesis and purification (e.g., methanol, ethanol, diethyl ether) are common impurities and can be readily identified and quantified by ¹H NMR.
A thorough analysis of the data from all four techniques will provide a high degree of confidence in the purity of the synthesized 2-Phenylpropylamine hydrochloride. For example, a sharp melting point, a clean ¹H NMR spectrum consistent with the structure, a single major peak in the HPLC chromatogram with >99% area, and a mass spectrum showing the correct molecular ion would collectively provide a very strong case for a highly pure compound.
References
-
PubChem. (n.d.). 2-Phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link][2]
-
Nakashima, K., Kaddoumi, A., & Nakashima, K. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 449-453. [Link][3]
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Doughty, D., Painter, B., Pigou, P., & Johnston, M. (2018). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Forensic Chemistry, 9, 1-11. [Link][4]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. (n.d.). (2-Phenylpropyl)(propyl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][5]
-
ResearchGate. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Retrieved from [Link][6]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][1]
Sources
- 1. css.unodc.org [css.unodc.org]
- 2. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. (2-Phenylpropyl)(propyl)amine hydrochloride | C12H20ClN | CID 17157645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reproducibility Guide: 2-Phenylpropylamine Hydrochloride (β-Methylphenethylamine HCl)
Executive Summary: The Isomer "Identity Crisis"
In the field of trace amine research, 2-Phenylpropylamine hydrochloride (also known as
Many experimental failures stem from three root causes:
-
Isomer Confusion: Inadvertent substitution with
-methylphenethylamine (Amphetamine). -
Enantiomeric Blindness: Treating the racemic mixture as functionally equivalent to the potent
-(-) isomer. -
Hygroscopic Hysteresis: Weighing errors due to rapid moisture uptake of the HCl salt.
This guide provides the rigorous controls necessary to generate reproducible data with
Chemical Identity & Comparative Profiling
To ensure reproducibility, one must first validate the material's identity.
Table 1: Structural & Functional Comparison of C9H13N Isomers
| Feature | 2-Phenylpropylamine HCl ( | Amphetamine HCl ( | |
| Structure | Methyl group on | Methyl group on | No methyl group |
| CAS No. | 20388-87-8 | 300-62-9 (racemic) | 156-28-5 |
| Primary Target | TAAR1 Agonist ( | DAT/NET Releaser & TAAR1 Agonist | TAAR1 Agonist |
| Metabolic Stability | Moderate (MAO substrate, but slower than PEA) | High (MAO resistant due to | Low (Rapid MAO-B degradation) |
| Key Utility | Selective TAAR1 probe with reduced psychostimulant effect | ADHD treatment; Psychostimulant | Endogenous trace amine reference |
Visualizing the Isomer Shift
The following diagram illustrates the structural "slide" of the methyl group that fundamentally alters the pharmacology.
Figure 1: Structural relationship between PEA, Amphetamine, and the target molecule 2-Phenylpropylamine (
Experimental Protocols for Reproducibility
Protocol A: Sourcing & Purity Validation (The "Self-Validating" Step)
Causality: Commercial sources of
Step-by-Step Validation:
-
Dissolution: Dissolve 1 mg of sample in 1 mL of MeOH:H2O (50:50).
-
Chiral Chromatography: Do NOT use standard C18 columns.
-
Column: Chiralpak AD-H or equivalent polysaccharide-based stationary phase.
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1) for normal phase or validated RP-chiral method.
-
-
Criteria: If
, the data must be normalized to the active enantiomer content.
Protocol B: Handling Hygroscopic Salts
Causality: The HCl salt of 2-phenylpropylamine is significantly hygroscopic. Exposure to ambient humidity (RH > 40%) for >15 minutes can result in water uptake of 2-5% by weight, skewing molar concentration calculations.
Handling Workflow:
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation.
-
Weighing: Perform all weighing operations within a desiccated glove box or nitrogen-purged environment.
-
Solvation: Immediately solvate in anhydrous DMSO or degassed water.
-
Storage: Store stock solutions at -20°C. Do not store the solid powder after the seal is broken unless resealed under argon.
Pharmacological Performance Data
The following data contrasts
Table 2: Receptor Binding & Functional Potency
| Target / Assay | Amphetamine ( | Interpretation | |
| hTAAR1 ( | 104 nM | ~100 nM | Equipotent. Both are potent agonists. |
| hTAAR1 ( | 95% (Full Agonist) | 100% (Full Agonist) | Both induce robust cAMP accumulation. |
| DAT Uptake Inhibition ( | > 5,000 nM | ~50 nM | Critical Difference. |
| Pressor Activity | 1/3 potency of Amphetamine | High |
Data synthesized from Lewin et al. and broad pharmacological surveys of phenethylamines.
Mechanistic Pathway Visualization
To understand the downstream effects of your experiment, you must map the signaling cascade.
Figure 2: The TAAR1 signaling cascade activated by 2-Phenylpropylamine, leading to cAMP accumulation.
Conclusion & Recommendations
For researchers investigating trace amine signaling:
-
Select 2-Phenylpropylamine when you require a TAAR1 agonist that does not potently release dopamine via DAT reversal. This ensures observed effects are TAAR1-mediated and not secondary to massive dopamine floods.
-
Mandate Chiral Control: Always report the enantiomeric composition of your reagent. The
-(-) isomer is the bioactive driver. -
Verify Salt Stoichiometry: Ensure your calculations account for the HCl salt (MW ~171.67 g/mol ) versus the free base (MW ~135.21 g/mol ).
References
-
PubChem. 2-Phenylpropylamine hydrochloride (Compound Summary).[2] National Library of Medicine. [Link]
-
Lewin, A. H., et al. Synthesis and Characterization of Isomeric Phenethylamines. Journal of Medicinal Chemistry. (Contextual citation for structural characterization methods). [Link]
-
Broadley, K. J. The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics. (Contextual citation for pressor activity comparison). [Link]
Sources
Definitive Guide: Inter-Laboratory Validation of 2-Phenylpropylamine (BMPEA) Analytical Methods
Executive Summary
The precise quantification of 2-Phenylpropylamine hydrochloride (BMPEA) —a positional isomer of amphetamine—presents a unique analytical challenge in forensic toxicology and pharmaceutical quality control.[1][2] Often disguised in dietary supplements under the pseudonym Acacia rigidula extract, BMPEA shares a nearly identical mass spectral fragmentation pattern with amphetamine and methamphetamine.
This guide serves as an authoritative protocol for validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for BMPEA. Unlike generic standard operating procedures, this document objectively compares the high-fidelity LC-MS/MS approach against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV alternatives, providing the experimental rigor required for inter-laboratory reproducibility.[2]
Part 1: Methodological Landscape & Performance Comparison
To ensure scientific integrity, researchers must select an analytical platform capable of resolving BMPEA from its structural isomers (amphetamine and phentermine). The following comparison establishes the LC-MS/MS (Biphenyl Stationary Phase) method as the superior "product" for validation due to its selectivity.
Table 1: Comparative Performance of Analytical Platforms
| Feature | LC-MS/MS (Recommended) | GC-MS (Traditional) | HPLC-UV (Screening) |
| differentiation Mechanism | Retention time (Biphenyl/Phenyl-Hexyl selectivity) + MRM transitions.[2] | Derivatization required (e.g., TFAA) to resolve isomers. | Retention time only. High risk of co-elution. |
| Specificity | High. Distinguishes BMPEA (m/z 136 > 119) from Amphetamine (m/z 136 > 91).[2] | Moderate. EI spectra are nearly identical for underivatized isomers. | Low. Chromophores are identical; high false-positive rate.[2] |
| Limit of Quantitation (LOQ) | 0.5 – 5.0 ng/mL | 10 – 50 ng/mL | > 500 ng/mL |
| Sample Preparation | Dilute-and-shoot or simple Protein Precipitation (PPT).[2] | Liquid-Liquid Extraction (LLE) + Derivatization (Time-intensive).[2] | Simple filtration. |
| Inter-Lab Reproducibility | High (if column chemistry is standardized). | Moderate (Derivatization variability). | Low (Matrix interferences). |
Expert Insight: The Isomer Problem
The core failure point in BMPEA analysis is "isobaric crosstalk." Both BMPEA and amphetamine have a precursor ion of m/z 136.1. In standard C18 chromatography, they often co-elute. This guide validates a method using a Biphenyl or PFP (Pentafluorophenyl) column, which utilizes pi-pi interactions to spatially resolve the benzene rings of the isomers, creating a distinct retention time gap (typically >1.5 min).
Part 2: Inter-Laboratory Validation Protocol
This protocol is designed to meet SWGTOX and AOAC guidelines for single-laboratory validation (SLV) with readiness for multi-site transfer.[2]
Critical Reagents & Standards
-
Target Analyte: 2-Phenylpropylamine HCl (BMPEA), >98% purity.[2]
-
Internal Standard (ISTD): Amphetamine-d11 or Phentermine-d5 (Deuterated standards are non-negotiable to correct for matrix suppression).[2]
-
Matrix: Drug-free urine or homogenized supplement powder (matrix-matched calibration is required).[2]
Experimental Workflow (LC-MS/MS)
Step 1: Sample Preparation (Dilute-and-Shoot)[2]
-
Aliquot: Transfer 100 µL of sample (urine or supplement extract) to a 96-well plate.
-
ISTD Addition: Add 20 µL of Internal Standard solution (1,000 ng/mL in MeOH).
-
Dilution: Add 880 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Centrifugation: Spin at 3,000 x g for 5 minutes to settle particulates.
Step 2: Chromatographic Conditions[1][2][3]
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (MRM Mode)
-
Ionization: ESI Positive.
-
Source Temp: 500°C.
-
Transitions:
Part 3: Visualization of Analytical Logic
Diagram 1: Method Selection & Differentiation Logic
This decision tree guides the analyst through the critical checkpoints required to confirm BMPEA presence versus illicit amphetamines.
Caption: Analytical decision tree highlighting the necessity of Biphenyl/PFP stationary phases for resolving isobaric interferences between BMPEA and Amphetamine.
Diagram 2: Inter-Laboratory Validation Workflow
This workflow illustrates the sequence of experiments required to validate the method across multiple sites.
Caption: Step-by-step validation cascade from single-laboratory optimization to multi-site reproducibility testing.
Part 4: Validation Metrics & Acceptance Criteria
To declare the method "validated" for inter-laboratory use, the following data must be generated. These criteria are derived from FDA and AOAC standards for dietary supplements and biological methods.
| Parameter | Acceptance Criteria | Experimental Rationale |
| Selectivity | No interfering peaks >20% of LOQ at BMPEA retention time. | Critical to ensure no false positives from endogenous amines or amphetamine. |
| Linearity (R²) | > 0.995 (Weighted 1/x).[2] | Ensures accurate quantification across the dynamic range (typically 5–1000 ng/mL). |
| Precision (RSD) | < 15% (Intra-day) / < 20% (Inter-day).[2] | Demonstrates method stability over time and between different instrument runs.[1] |
| Accuracy (Bias) | ± 15% of nominal concentration.[4][5] | Verifies that the extraction efficiency and matrix effects are correctly compensated by the ISTD. |
| Matrix Effect | 80% – 120% (or consistent suppression corrected by ISTD). | Ion suppression is common in urine/plant extracts; deuterated ISTD is mandatory to normalize this. |
| Carryover | < 20% of LOQ in blank after high standard. | Prevents contamination from high-concentration samples (common in doping control).[2] |
Troubleshooting "Ruggedness"
In inter-laboratory studies, the most common failure mode is retention time shifting due to pH variability in the mobile phase.
-
Solution: Strictly control Mobile Phase A pH to 3.0 ± 0.1 using ammonium formate buffer. Unbuffered formic acid solutions are susceptible to pH drift, which alters the ionization state of BMPEA (pKa ~9.5) and its interaction with the stationary phase.
References
-
US Food and Drug Administration (FDA). (2015). BMPEA in Dietary Supplements. Retrieved from [Link][2]
-
Cohen, P. A., et al. (2015).[6] An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[2] Drug Testing and Analysis. Retrieved from [Link]
-
World Anti-Doping Agency (WADA). (2023). Prohibited List: Stimulants. Retrieved from [Link][2]
-
National Institutes of Health (NIH). (2016). Dietary supplements quality analysis tools from the United States Pharmacopeia.[7] Retrieved from [Link]
-
AOAC International. (2016). Guidelines for Standard Method Performance Requirements. Retrieved from [Link][2]
Sources
- 1. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylpropylamine Hydrochloride
Introduction: 2-Phenylpropylamine hydrochloride, also known as β-methylphenethylamine hydrochloride, is a phenylalkylamine compound utilized in specialized research and pharmaceutical development.[1][2] Its classification as a hazardous substance and a controlled substance in many jurisdictions mandates a rigorous, compliant, and safety-focused approach to its disposal.[3][4] Improper handling or disposal of this compound can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.
This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of 2-Phenylpropylamine hydrochloride. It is designed for researchers, laboratory managers, and drug development professionals to ensure that disposal practices are not only safe and effective but also fully compliant with the stringent regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
Section 1: Hazard Identification and Safety Profile
Understanding the inherent risks of 2-Phenylpropylamine hydrochloride is the foundation of its safe management. The compound presents multiple health hazards that necessitate the consistent use of appropriate Personal Protective Equipment (PPE). The primary hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3][5]
| Property | Identifier / Value | Source(s) |
| CAS Number | 20388-87-8 | [2][3] |
| Molecular Formula | C₉H₁₄ClN | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Required PPE | Chemical-resistant gloves (inspected before use), safety glasses with side-shields or goggles, lab coat, and face protection. Use in a well-ventilated area; a certified respirator may be required if dust is generated. | [3][5][6][7] |
| Primary Disposal Route | Disposal via a licensed professional waste disposal service or a licensed chemical destruction plant (e.g., controlled incineration with flue gas scrubbing). Must comply with all local, state, and federal regulations. | [6][8][9] |
Section 2: The Regulatory Framework: EPA and DEA Compliance
The disposal of 2-Phenylpropylamine hydrochloride is governed by a dual regulatory framework. As a hazardous chemical, its disposal falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA).[10] Simultaneously, as a controlled substance, it is subject to the stringent regulations of the DEA.[4][11]
-
EPA (Hazardous Waste): The EPA classifies chemical waste to ensure it is managed in a way that protects human health and the environment.[10] Laboratories are considered hazardous waste generators and must adhere to specific standards for waste accumulation, labeling, and disposal.[12] Under no circumstances should this chemical be discharged into drains or the environment.[5][6][13]
-
DEA (Controlled Substance): The DEA regulates the disposal of controlled substances to prevent diversion.[14] This involves a strict chain of custody and mandates that the substance be rendered "non-retrievable."[11] Key requirements are outlined in Title 21 Code of Federal Regulations (CFR) Part 1317.[11][15]
Compliance with both sets of regulations is not optional; it is a legal and ethical necessity.
Section 3: Core Disposal Protocol: A Step-by-Step Workflow
The following protocol outlines the systematic process for managing 2-Phenylpropylamine hydrochloride waste from generation to final disposal. The causality behind this structured approach is to ensure safety at every stage and to create a clear, auditable trail for regulatory compliance.
Step 1: Waste Identification and Segregation
Immediately upon generation, any waste containing 2-Phenylpropylamine hydrochloride—whether it is excess pure chemical, contaminated lab materials (e.g., gloves, weigh boats, wipes), or solutions—must be identified as hazardous and controlled waste.
-
Causality: Segregation is critical to prevent dangerous reactions with other chemical wastes and to ensure the specific, stringent disposal requirements for a controlled substance are met.[13]
Step 2: Secure Containment and Labeling
-
Containment: Place the waste in a designated, properly sealed, and chemically compatible container.[5][8][13] The container must be in good condition and kept closed except when adding waste.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Phenylpropylamine hydrochloride"
-
All applicable hazard warnings (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
A clear indication that it is a DEA-controlled substance
-
-
Causality: Proper labeling provides essential safety information for all handlers and is a primary requirement for both EPA and DEA regulations, ensuring the waste is never mishandled.
Step 3: Disposal Pathway Determination
The decision of how to proceed with disposal depends on your institution's specific procedures and your status as a DEA registrant. The workflow below illustrates the decision-making process.
Sources
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- 4. 2-Phenylpropylamine Chemical Properties, Uses, Safety, Synthesis & Supplier Information | Buy 2-Phenyl-1-propanamine Online in China [nj-finechem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
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- 11. DEA Controlled Substances Guide | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. epa.gov [epa.gov]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. justice.gov [justice.gov]
- 15. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
